Product packaging for Garjasmin(Cat. No.:)

Garjasmin

Cat. No.: B174205
M. Wt: 224.21 g/mol
InChI Key: PYJMOWDBOPKFBI-SSQAQTMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Garjasmin has been reported in Viburnum cylindricum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B174205 Garjasmin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMOWDBOPKFBI-SSQAQTMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2C3C1C=CC3(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Signaling Pathways of Jasmonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of jasmonates, a class of lipid-derived plant hormones, with a focus on their natural origins and the methodologies for their extraction and purification. It is intended to serve as a technical resource for professionals in research, drug development, and related scientific fields. The information presented herein is a synthesis of established scientific literature.

Introduction to Jasmonates

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are ubiquitous signaling molecules in the plant kingdom, playing critical roles in regulating growth, development, and responses to a wide range of biotic and abiotic stresses. Initially discovered as a fragrant component of jasmine oil, methyl jasmonate (MeJA) and its free acid counterpart, JA, have since been identified in a vast array of plant species and even in some fungi. Their potent biological activities have made them a subject of intense research, not only for understanding fundamental plant biology but also for their potential applications in agriculture and medicine. This guide details the primary natural sources of these compounds and the technical protocols for their isolation and analysis.

Natural Sources of Jasmonates

Jasmonates are widely distributed throughout the plant kingdom and are also produced by certain species of fungi. The concentrations of these compounds can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions.

2.1 Plant Sources

Jasmonates are found in both higher and lower plants, including angiosperms, gymnosperms, ferns, and mosses. In higher plants, their concentrations are often elevated in reproductive tissues and parts undergoing active growth or experiencing stress.

  • Flowers and Reproductive Tissues: These tissues generally exhibit the highest levels of jasmonates, where they are involved in processes such as pollen maturation and flower development. The essential oil of jasmine (Jasminum grandiflorum) is a historically significant source of methyl jasmonate.

  • Leaves and Vegetative Tissues: While basal levels in mature leaves are typically low, they can increase dramatically in response to wounding or herbivory. Young, developing leaves also tend to have higher concentrations.

  • Roots: Jasmonate levels in roots are generally lower than in aerial parts but play a crucial role in mediating responses to soil-borne pathogens and symbiotic interactions.

  • Seeds and Seedlings: The highest concentrations of jasmonic acid in soybean seeds and seedlings are found in the youngest organs, such as the hypocotyl hook and plumule[1].

2.2 Fungal Sources

Several species of fungi are known to produce jasmonates, sometimes in quantities that far exceed those typically found in plants. This makes them an attractive source for biotechnological production.

  • Lasiodiplodia theobromae (also known as Botryodiplodia theobromae): This plant pathogenic fungus is a prolific producer of jasmonic acid, with yields from submerged fermentation reported to be significantly higher than from plant sources.

  • Fusarium oxysporum : This fungus is known to produce a diverse array of over 20 different jasmonate compounds.

  • Aspergillus niger : When cultured in a liquid medium, this fungus can produce more than 25 different jasmonates, particularly when supplemented with jasmonic acid or its derivatives.

Quantitative Data on Jasmonate Content

The following tables summarize quantitative data on jasmonate concentrations in various natural sources and yields from production methods, as reported in the scientific literature.

Table 1: Jasmonate Concentration in Plant Tissues

Plant SpeciesTissueCompoundConcentration (per gram fresh weight)Reference
Hybrid PoplarLeavesJasmonic Acid2.6 µg[2]
Hybrid PoplarLeavesMethyl Jasmonate1.3 µg[2]
Arabidopsis thalianaLeavesMethyl Jasmonate10 - 100 ng[3][4]
SoybeanLeavesJasmonic AcidIncreased ~3x upon virus infection[5]

Table 2: Jasmonic Acid Yield from Fungal Fermentation

Fungal SpeciesFermentation ConditionYield (mg/L)Reference
Lasiodiplodia theobromaeSubmerged Fermentation30.357 mg/L[6]
Lasiodiplodia theobromaeOptimized Submerged Fermentation420 - 1250 mg/L[7]
Lasiodiplodia iranensisShaken Culture with Tyrosol~314 mg/L[8]

Experimental Protocols for Isolation and Purification

The isolation of jasmonates from natural sources involves extraction, purification, and subsequent quantification. The choice of method depends on the source material and the desired purity and scale.

4.1 Protocol for Extraction and Purification from Plant Tissues

This protocol provides a general methodology for the extraction and purification of jasmonic acid and its derivatives from plant material.

  • Sample Preparation: Harvest approximately 0.5-1.0 g of fresh plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead mill homogenizer.

  • Extraction:

    • To the powdered tissue, add 1-10 mL of a cold extraction solvent. A common solvent is 80% methanol in water containing an antioxidant like butylated hydroxytoluene (BHT) and 1% acetic acid. For simultaneous analysis of multiple phytohormones, a solution of methanol, water, and formic acid is also effective.

    • Vortex the mixture thoroughly and incubate at 4°C for 16-24 hours with gentle agitation.

    • Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Purification using Solid-Phase Extraction (SPE):

    • The supernatant is collected and can be further purified using a C18 SPE cartridge.

    • Condition the C18 cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of 1% acetic acid in water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.

    • Elute the jasmonates with a suitable solvent. For instance, indole-3-acetic acid (IAA) and abscisic acid (ABA) can be eluted with 40% methanol, while jasmonic acid is subsequently eluted with 60% methanol[9]. Alternatively, a single elution with 80% acetonitrile containing 1% acetic acid can be used.

  • Final Preparation:

    • The eluate is dried under a stream of nitrogen or using a vacuum concentrator.

    • The dried residue is reconstituted in a small volume of the initial mobile phase for analysis by HPLC or GC-MS. For GC-MS analysis, derivatization with diazomethane to form the methyl ester is often required[9].

4.2 Protocol for Isolation from Fungal Culture

This protocol outlines the steps for isolating jasmonic acid from a liquid fermentation culture of Lasiodiplodia theobromae.

  • Culture Preparation: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal salt medium) under optimal conditions for jasmonate production.

  • Extraction from Culture Filtrate:

    • Separate the fungal mycelium from the culture broth by vacuum filtration.

    • Acidify the culture filtrate to approximately pH 3.0 with a suitable acid.

    • Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat this extraction multiple times to ensure complete recovery.

    • Alternatively, for a solid-phase approach, the acidified filtrate can be mixed with an adsorbent resin such as Amberlite® XAD-4, which has shown high efficiency (96.3%) in capturing jasmonates[10].

  • Purification:

    • The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure.

    • The resulting crude extract can be further purified using chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or column chromatography. For HPTLC, a mobile phase of isopropanol-ammonia-water (10:1:1, v/v/v) can be used for separation on silica gel plates[11].

  • Quantification:

    • The purified jasmonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm or 295 nm) or by more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Visualization of Workflows and Pathways

5.1 General Experimental Workflow for Jasmonate Isolation

The following diagram illustrates a typical workflow for the isolation and purification of jasmonates from a natural source.

G cluster_source Source Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Fungal Culture Fungal Culture Filtration / Centrifugation Filtration / Centrifugation Fungal Culture->Filtration / Centrifugation Separate Mycelia Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction SPE / LLE Solid-Phase or Liquid-Liquid Extraction Solvent Extraction->SPE / LLE Filtration / Centrifugation->Solvent Extraction Extract Filtrate Chromatography Column / HPTLC SPE / LLE->Chromatography Quantification HPLC / GC-MS / LC-MS Chromatography->Quantification

General workflow for jasmonate isolation and analysis.

5.2 Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplast and is completed in the peroxisome, starting from α-linolenic acid.

G cluster_chloro Chloroplast cluster_peroxi Peroxisome alpha-Linolenic Acid alpha-Linolenic Acid 13-HPOT 13-HPOT alpha-Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS 12-oxo-PDA 12-oxo-PDA Allene Oxide->12-oxo-PDA AOC OPDA_p 12-oxo-PDA 12-oxo-PDA->OPDA_p Transport OPC-8:0 OPC-8:0 OPDA_p->OPC-8:0 OPR3 JA JA OPC-8:0->JA 3x β-oxidation JA-Ile JA-Ile JA->JA-Ile JAR1 MeJA MeJA JA->MeJA JMT G cluster_inactive Inactive State (Low JA-Ile) cluster_active Active State (High JA-Ile) JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 Represses JA-responsive Genes JA-responsive Genes MYC2->JA-responsive Genes No Transcription JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ_active JAZ Repressor COI1->JAZ_active Binds 26S Proteasome 26S Proteasome JAZ_active->26S Proteasome Ubiquitination & Degradation MYC2_active MYC2 (TF) MYC2_active->JA-responsive Genes Transcription Activated

References

Elucidation of the Jasmonate Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses. The elucidation of their biosynthetic pathway has been a significant focus of plant science research, providing a framework for understanding plant defense mechanisms and offering potential targets for crop improvement and novel drug development. This technical guide provides an in-depth overview of the core jasmonate biosynthetic pathway, focusing on the key enzymes, intermediates, and regulatory steps. It summarizes quantitative biochemical and metabolomic data, details common experimental protocols for pathway analysis, and utilizes visualizations to illustrate the complex relationships within the pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in or entering the field of plant biochemistry and natural product biosynthesis.

Introduction

The jasmonate family of compounds, including jasmonic acid (JA) and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), are synthesized via the octadecanoid pathway. This pathway is initiated in the chloroplasts and completed in the peroxisomes, involving a series of enzymatic reactions that convert α-linolenic acid into JA. The induction of this pathway is a hallmark of the plant's response to wounding by herbivores and infection by necrotrophic pathogens. Understanding the intricate details of this pathway is crucial for manipulating plant defense responses and exploring the pharmacological potential of its intermediates and final products.

The Core Biosynthetic Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes. The pathway proceeds through two distinct cellular compartments: the chloroplast and the peroxisome.

Chloroplastic Reactions
  • Lipoxygenase (LOX): The first committed step is the dioxygenation of α-LeA by 13-lipoxygenase (13-LOX), which introduces molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). In Arabidopsis thaliana, LOX2 is a key isoform involved in this initial step.[1][2]

  • Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT), by the enzyme Allene Oxide Synthase (AOS), a member of the CYP74A family of cytochrome P450s.[3][4][5]

  • Allene Oxide Cyclase (AOC): The final step in the chloroplast is the stereospecific cyclization of 12,13-EOT by Allene Oxide Cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (cis-OPDA).[5][6]

Peroxisomal Reactions

cis-OPDA is transported from the chloroplast to the peroxisome for the subsequent reactions.

  • OPDA Reductase (OPR): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3), yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

  • β-Oxidation: The octanoic acid side chain of OPC-8:0 is shortened via three cycles of β-oxidation, a process involving Acyl-CoA Oxidase (ACX) and other β-oxidation enzymes. This series of reactions ultimately yields (+)-7-iso-jasmonic acid (JA).

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites of the jasmonate biosynthetic pathway, primarily from studies on the model organism Arabidopsis thaliana.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Arabidopsis thaliana
EnzymeSubstrateK_m_ (µM)V_max_ (nkat/mg protein)k_cat_/K_m_ (M⁻¹s⁻¹)Notes
LOX2 α-Linolenic AcidN/AN/AN/ADisplays positive cooperativity. Phosphorylation of Ser600 inhibits activity.[7]
AOS (CYP74A1) 13(S)-HPOTN/AN/A5.9 x 10⁷Activity is dramatically increased (48-fold) by association with detergent micelles.[3]
AOC (various) 12,13-EOTN/AN/AN/AActivity is regulated by heteromerization of four isoforms (AOC1-4). Heteromers of AOC4+AOC1 and AOC4+AOC2 show the highest activity.[8]
OPR3 (9S,13S)-OPDA3553.7N/AOPR3 is the primary isoenzyme involved in JA biosynthesis, effectively converting the natural OPDA stereoisomer.

N/A: Data not available in a comparable format in the cited literature.

Table 2: Concentration of Jasmonates in Arabidopsis thaliana Leaves
CompoundConditionConcentration (ng/g FW)Time PointReference
JA Unwounded Control~25 - 35N/A[9][10]
JA Wounded>25030 s[11]
JA Wounded~150060 min[12]
JA-Ile Unwounded Control~1.5N/A[13]
JA-Ile Wounded~122 hours[13]
JA-Ile Wounded~25060 min[12]
cis-OPDA Unwounded Control~100N/A[12]
cis-OPDA Wounded~100 (no significant increase)60 min[12][14]

FW: Fresh Weight. Concentrations can vary based on developmental stage, specific leaf, and growth conditions.

Experimental Protocols

The elucidation of the jasmonate pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Enzyme Activity Assays

a) Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

  • Principle: This assay measures the formation of conjugated dienes from a polyunsaturated fatty acid substrate (e.g., linoleic or α-linolenic acid), which results in an increase in absorbance at 234 nm.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM sodium phosphate buffer (pH 6.5-7.5) and the fatty acid substrate (e.g., 50-100 µM sodium linoleate).

    • Enzyme Preparation: Prepare a crude or purified enzyme extract from plant tissue.

    • Initiation: Start the reaction by adding a small volume of the enzyme extract to the reaction mixture.

    • Measurement: Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

    • Calculation: Calculate the enzyme activity using the molar extinction coefficient for the conjugated diene product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

b) Allene Oxide Synthase (AOS) Activity Assay (Spectrophotometric)

  • Principle: This assay measures the disappearance of the hydroperoxide substrate (e.g., 13-HPOT), which is detected by a decrease in absorbance at 234 nm due to the loss of the conjugated diene system.

  • Protocol:

    • Substrate Preparation: Synthesize the 13-HPOT substrate by reacting α-linolenic acid with soybean lipoxygenase.

    • Reaction Mixture: Prepare a reaction buffer of 50 mM potassium phosphate (pH 7.0) containing 30-60 µM 13-HPOT.

    • Initiation: Add the purified or recombinant AOS enzyme to the reaction mixture to start the reaction.

    • Measurement: Monitor the decrease in absorbance at 234 nm over time.

    • Calculation: Activity is expressed as the change in A₂₃₄ per minute per milligram of protein.

c) Allene Oxide Cyclase (AOC) Activity Assay (Coupled Assay with HPLC)

  • Principle: Since the substrate for AOC (12,13-EOT) is highly unstable, a coupled enzyme assay is used. Recombinant AOS is used to generate 12,13-EOT in situ from 13-HPOT. The AOC then converts the 12,13-EOT to cis-OPDA, which is a stable product that can be quantified by HPLC.

  • Protocol:

    • Enzyme Preparation: Use purified recombinant AOS and AOC.

    • Reaction:

      • Incubate an excess of AOS with 13-HPOT to generate 12,13-EOT.

      • Add the AOC-containing sample to this reaction mixture.

      • Allow the reaction to proceed for a defined time (e.g., 30 minutes).

    • Extraction: Stop the reaction and extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate) after acidification.

    • Quantification: Evaporate the solvent, resuspend the residue in methanol, and analyze the formation of OPDA using reverse-phase HPLC, monitoring at ~220 nm. Compare the retention time and peak area to an authentic OPDA standard.

Quantification of Jasmonates by LC-MS/MS
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of phytohormones due to its high selectivity and ability to measure multiple compounds in a single run. Stable isotope-labeled internal standards are used for precise quantification.[15][16]

  • Protocol:

    • Sample Collection: Harvest plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Extraction:

      • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., methanol or an ethyl acetate/methanol mixture).

      • Add a known amount of a stable isotope-labeled internal standard mixture (e.g., d₆-JA, d₅-JA-Ile).

      • Centrifuge to pellet debris and collect the supernatant.

    • Purification (Optional but Recommended): Use solid-phase extraction (SPE) with a mixed-mode or reverse-phase cartridge to clean up the extract and enrich for the analytes of interest.

    • LC-MS/MS Analysis:

      • Inject the purified extract onto a reverse-phase C18 column.

      • Separate the compounds using a gradient of acidified water and acetonitrile/methanol.

      • Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

    • Quantification: Calculate the concentration of each endogenous jasmonate by comparing its peak area to that of its co-eluting labeled internal standard.

Gene Expression Analysis by qRT-PCR
  • Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript abundance of jasmonate biosynthetic genes, providing insight into how the pathway is regulated at the transcriptional level in response to various stimuli.

  • Protocol:

    • RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a TRIzol-based method. Ensure high purity and integrity of the RNA.

    • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction:

      • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers (for genes like LOX2, AOS, AOC, OPR3), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

      • Include primers for one or more stably expressed reference (housekeeping) genes (e.g., ACTIN, UBIQUITIN, EF1α) for normalization.

    • Data Analysis:

      • Run the reaction on a real-time PCR cycler.

      • Determine the quantification cycle (Cq) for each gene.

      • Calculate the relative expression of the target genes using the ΔΔCq method, normalizing the data to the reference gene(s).

Visualizations

Diagrams of Pathways and Workflows

Jasmonate_Biosynthesis_Pathway aLeA α-Linolenic Acid HPOT 13-HPOT aLeA->HPOT LOX EOT 12,13-EOT HPOT->EOT AOS OPDA cis-OPDA EOT->OPDA AOC OPDA_p cis-OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid OPC8->JA 3x β-Oxidation

Caption: The jasmonate biosynthetic pathway, showing key intermediates and enzyme locations.

LCMS_Workflow start 1. Harvest & Flash-Freeze Plant Tissue extraction 2. Homogenize in Solvent + Internal Standards start->extraction cleanup 3. Centrifuge & Purify (Solid-Phase Extraction) extraction->cleanup analysis 4. LC-MS/MS Analysis (MRM Mode) cleanup->analysis quant 5. Data Processing & Quantification analysis->quant

Caption: A typical experimental workflow for quantifying jasmonates using LC-MS/MS.

Gene_Expression_Workflow start 1. Harvest Tissue & Isolate Total RNA dnase 2. DNase Treatment start->dnase cdna 3. Reverse Transcription (cDNA Synthesis) dnase->cdna qpcr 4. Quantitative PCR (qPCR) cdna->qpcr analysis 5. Relative Quantification (ΔΔCq Method) qpcr->analysis

Caption: Standard workflow for analyzing biosynthetic gene expression via qRT-PCR.

Conclusion

The elucidation of the jasmonate biosynthetic pathway represents a significant achievement in plant biology, providing deep insights into the molecular mechanisms of plant defense and development. The methodologies and data presented in this guide offer a robust toolkit for researchers. Future work will likely focus on the intricate regulatory networks that control this pathway, including transcriptional regulation, post-translational modifications of enzymes, and the role of metabolite transport between cellular compartments. A deeper understanding of these processes will continue to open new avenues for the development of resilient crops and novel therapeutic agents.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Gardenin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Garjasmin" did not yield any results in scientific and chemical databases. It is presumed to be a misspelling. This guide will focus on Gardenin A , a plausible alternative with a similar name and well-documented properties.

This technical guide provides a comprehensive overview of the physical and chemical properties of Gardenin A, a polymethoxyflavone found in medicinal plants. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and biological signaling pathways.

Physical and Chemical Properties of Gardenin A

The physical and chemical properties of Gardenin A are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties of Gardenin A

PropertyValueSource
Chemical Name 5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1][2]
Molecular Formula C₂₁H₂₂O₉[2]
Molecular Weight 418.39 g/mol [3]
CAS Number 21187-73-5[1][2][3]
Appearance Not explicitly stated, but flavonoids are typically crystalline solids.
Storage Temperature -20°C[1][3]

Table 2: Solubility Properties of Gardenin A

SolventSolubilitySource
Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
In-vivo Formulation Soluble in a mixture of DMSO, PEG300, Tween-80, and saline.[4]

Table 3: Spectroscopic Data for Gardenin A

Spectroscopic TechniqueData SummarySource
UV-Visible (UV-Vis) UV-Visible spectral measurements are used for analysis, with spectra shifting in the presence of specific reagents, aiding in structural elucidation.[5] A related colorant from gardenia fruit has a maximum UV absorption (λmax) at 450 nm.[6][5][6]
Infrared (IR) IR spectral data is available and can be used for the identification of functional groups.[2] Studies on Gardeniae Fructus have utilized Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy for analysis.[7][2][7]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR spectral data are available for Gardenin A and related compounds, providing detailed structural information.[2][8]
Mass Spectrometry (MS) MS-MS and LC-MS data are available, which are used to determine the mass and fragmentation pattern of the molecule.[2] HPLC-MS has been used in the study of Gardenin A metabolism.[9][2][9]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of Gardenin A.

2.1. Extraction and Isolation of Gardenin A

Gardenin A can be isolated from its natural sources, such as the gum resin of Gardenia gummifera or the fruits of Gardenia jasminoides.[1][5] A general protocol based on methods for similar compounds is as follows:

  • Preparation of Plant Material: The dried plant material (e.g., fruit or resin) is pulverized to increase the surface area for extraction.

  • Extraction:

    • Ultrasonic-Assisted Extraction: The powdered material is soaked in a suitable solvent, such as water or ethanol, and subjected to ultrasonic-assisted extraction.[10] This enhances the extraction efficiency.

    • Dynamic Countercurrent Extraction: This method can also be employed for a more efficient extraction process.[11]

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to obtain a concentrated extract.

  • Liquid-Liquid Partitioning: The concentrate can be further purified by dissolving it in water and performing liquid-liquid extraction with a solvent of low polarity to separate compounds based on their solubility.[10]

2.2. Purification of Gardenin A

The crude extract containing Gardenin A can be purified using various chromatographic techniques:

  • Column Chromatography: The extract is loaded onto a silica gel or polyamide resin column.[11] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the compounds based on their polarity.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing Gardenin A.[5]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used as a final purification step.

2.3. Characterization of Gardenin A

The purified Gardenin A is characterized using the following spectroscopic methods:

  • UV-Visible Spectroscopy: The UV-Vis spectrum of the purified compound is recorded in a suitable solvent (e.g., ethanol). The addition of shift reagents can provide further structural information.[5]

  • Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups present in the molecule.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed chemical structure of Gardenin A.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Signaling Pathways of Gardenin A

Gardenin A has been shown to exert its biological effects through the modulation of specific signaling pathways.

3.1. Neuritogenesis Promoting Pathway

Gardenin A promotes the growth of neurites by activating the MAPK/ERK, PKC, and PKA-dependent CREB signaling pathways.[1][12][13]

G Gardenin_A Gardenin A MAPK_ERK MAPK/ERK Gardenin_A->MAPK_ERK PKC PKC Gardenin_A->PKC PKA PKA Gardenin_A->PKA CREB CREB MAPK_ERK->CREB PKC->CREB PKA->CREB Neuritogenesis Neuritogenesis CREB->Neuritogenesis

Gardenin A-induced neuritogenesis signaling pathway.

3.2. Neuroprotective Pathway

In a model of Parkinson's disease, Gardenin A has demonstrated neuroprotective effects by activating the NRF2 antioxidant pathway and inhibiting the pro-inflammatory NF-κB pathway.[14]

G cluster_0 Gardenin A Action cluster_1 Cellular Pathways cluster_2 Cellular Response Gardenin_A Gardenin A NRF2 NRF2 Pathway Gardenin_A->NRF2 activates NFkB NF-κB Pathway Gardenin_A->NFkB inhibits Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation

Neuroprotective mechanism of Gardenin A.

References

In Silico Molecular Docking Studies of "Garjasmin": A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In silico molecular docking has emerged as a powerful and indispensable tool in modern drug discovery and development.[1][2][3][4] This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][5] By simulating the interaction between a ligand (such as a small molecule like "Garjasmin") and a target protein, researchers can gain valuable insights into the binding affinity, mode of interaction, and potential therapeutic efficacy of the compound.[5][6] This technical guide provides a comprehensive overview of the methodologies, data interpretation, and applications of in silico molecular docking studies, with a focus on the hypothetical analysis of "this compound."

Core Principles of Molecular Docking

Molecular docking simulations are fundamentally based on the principles of molecular mechanics and scoring functions. The process involves two main stages:

  • Sampling: This stage explores the conformational space of the ligand within the binding site of the target protein to generate a wide range of possible binding poses.

  • Scoring: Each generated pose is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7] These functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and solvation effects.[5]

The goal is to identify the binding pose with the most favorable score, which is predicted to be the most stable and representative of the actual binding mode.[3]

Experimental Protocols: A Step-by-Step Guide

A typical in silico molecular docking workflow involves several key steps, as outlined below. This protocol serves as a general guideline and may be adapted based on the specific software and research objectives.

1. Preparation of the Target Protein

  • Acquisition of Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public database such as the Protein Data Bank (PDB).

  • Protein Refinement: The downloaded protein structure often requires preprocessing to remove water molecules, add hydrogen atoms, and assign correct bond orders and charges. This step is crucial for ensuring the accuracy of the docking simulation.

  • Binding Site Identification: The active site or binding pocket of the protein, where the ligand is expected to bind, must be defined. This can be done based on experimental evidence or by using computational tools that predict potential binding sites.[8]

2. Preparation of the Ligand ("this compound")

  • Ligand Structure Generation: The 2D or 3D structure of "this compound" is created using chemical drawing software.

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This step often involves assigning correct protonation states and tautomers at a physiological pH.

3. Molecular Docking Simulation

  • Software Selection: A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions. Common examples include AutoDock, Glide, and MOE.[8]

  • Grid Box Generation: A grid box is defined around the identified binding site of the target protein. This box specifies the search space for the ligand during the docking process.

  • Docking Execution: The docking software systematically samples different conformations and orientations of "this compound" within the grid box and calculates the binding score for each pose.

4. Analysis of Docking Results

  • Binding Affinity Evaluation: The docking scores of the different poses are ranked to identify the most favorable binding mode. Lower binding energy values generally indicate a higher binding affinity.

  • Interaction Analysis: The interactions between "this compound" and the amino acid residues of the target protein in the top-ranked pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.

Data Presentation: Interpreting the Results

The quantitative data generated from molecular docking studies are typically summarized in tables for easy comparison and interpretation.

Table 1: Hypothetical Docking Results for "this compound" with Target Proteins

Target ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)Interacting Residues
Target A-8.50.5TYR123, ASP125, PHE256
Target B-7.25.2LEU45, VAL89, ALA101
Target C-9.10.1ARG34, GLU78, TRP150

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no specific molecular docking studies for "this compound" were found in the public domain.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the complex processes and relationships in molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Add H, Remove Water) PDB->PrepProtein Ligand Ligand Structure ('this compound') PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepProtein->Grid Dock Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Dock Grid->Dock Scoring Pose Scoring & Ranking Dock->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Results Results Interpretation Interaction->Results Signaling_Pathway_Example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates This compound This compound (Hypothetical Inhibitor) This compound->Kinase1 inhibits

References

The Potential Biological Activities of Gardenia jasminoides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gardenia jasminoides Ellis, commonly known as Gardenia or Cape Jasmine, is a plant belonging to the Rubiaceae family that has been used for centuries in traditional Chinese medicine. In recent years, scientific interest has focused on elucidating the pharmacological properties of its extracts and primary bioactive constituents. This technical guide provides an in-depth overview of the key biological activities of Gardenia jasminoides and its major components, including geniposide, genipin, crocin, and crocetin. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory Activity

Extracts of Gardenia jasminoides and its isolated iridoid glycosides, particularly geniposide, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of geniposide has been quantified through its ability to inhibit the production of various pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundCell LineMediatorIC50 ValueReference
GeniposideRAW 264.7Nitric Oxide (NO)135.9 µM[1][2]
GeniposideRAW 264.7TNF-α310.3 µM[1][2]
GeniposideRAW 264.7IL-61454 µM[1][2]
GeniposideRAW 264.7MCP-191.08 µM[1][2]
GeniposideRA-FLSCell Viability (48h)31.76 µM[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the determination of the anti-inflammatory effects of a test compound (e.g., geniposide) on LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite is used to determine the NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control group. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the inflammatory mediator production.

Signaling Pathway: Geniposide Inhibition of the TLR4/NF-κB Pathway

Geniposide exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the inflammatory response to bacterial endotoxins like LPS. This inhibition leads to the downstream suppression of nuclear factor-kappa B (NF-κB) activation.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription geniposide Geniposide geniposide->TLR4 Inhibits geniposide->IKK Inhibits

Caption: Geniposide inhibits LPS-induced inflammation via the TLR4/NF-κB pathway.

Antioxidant Activity

The carotenoid constituents of Gardenia jasminoides, crocin and crocetin, are potent antioxidants. Their ability to scavenge free radicals contributes significantly to the overall protective effects of the plant extract.

Quantitative Data: Free Radical Scavenging Activity

The antioxidant capacity of crocin is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

CompoundAssayIC50 ValueReference
CrocinDPPH Radical Scavenging27.50 ± 0.005 µg/mL[4]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the free radical scavenging activity of a test compound using the DPPH assay.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., crocin) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Experimental Workflow: DPPH Assay

The workflow for the DPPH assay is a straightforward procedure to quantify antioxidant capacity.

G start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Sample Dilutions start->prep_sample mix Mix DPPH and Sample in 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH free radical scavenging assay.

Neuroprotective Activity

Gardenia jasminoides extract and its constituents have shown promise in protecting neuronal cells from various insults, suggesting potential therapeutic applications in neurodegenerative diseases.

Quantitative Data: Protection of Neuronal Cells

The neuroprotective effects of Gardenia jasminoides extract have been demonstrated in cell-based models of neurotoxicity.

TreatmentCell LineInsultEffectReference
Gardenia jasminoides extract (100 µM)SH-SY5YZinc Sulfate (100 µM)Significantly increased cell viability and reduced apoptosis[5]
Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of a test compound against a neurotoxin in the human neuroblastoma cell line SH-SY5Y.

  • Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Plate the cells in 96-well plates at a suitable density and allow them to attach.

  • Pre-treatment: Treat the cells with different concentrations of the Gardenia jasminoides extract or test compound for 2 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM zinc sulfate) for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Anti-cancer Activity

Genipin, the aglycone of geniposide, has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of genipin have been determined in several cancer cell lines.

CompoundCell LineIC50 ValueReference
GenipinK562 (Human leukemia)~250 µM[6]
GenipinHCT116 (Human colon cancer)Not specified, but dose-dependent decrease in viability
GenipinA549 (Non-small-cell lung cancer)117 µM (for derivative 2b)[7]
GenipinHeLa (Cervical cancer)419 ± 27.25 µM[8]
Experimental Protocol: Apoptosis Assay by Flow Cytometry

This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with a test compound.

  • Cell Culture and Treatment: Culture a cancer cell line (e.g., HCT116) and treat with various concentrations of genipin for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathway: Genipin-Induced Apoptosis

Genipin can induce apoptosis through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In K562 leukemia cells, genipin has been shown to activate the JNK/Fas-L pathway.

G genipin Genipin JNK JNK genipin->JNK Activates cJun c-Jun JNK->cJun Phosphorylates FasL FasL cJun->FasL Upregulates FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD procaspase8 Pro-caspase-8 FADD->procaspase8 Recruits caspase8 Caspase-8 procaspase8->caspase8 Cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Genipin-induced apoptosis in K562 cells via the JNK/Fas-L pathway.

Gardenia jasminoides and its bioactive compounds, particularly geniposide, genipin, and crocin, exhibit a wide range of promising biological activities. The data and protocols presented in this technical guide provide a foundation for further research into the therapeutic potential of these natural products. Future studies should focus on elucidating the detailed molecular mechanisms, exploring synergistic effects of the various compounds, and translating these preclinical findings into clinical applications. The development of standardized extracts and optimized delivery systems will be crucial for harnessing the full therapeutic potential of Gardenia jasminoides.

References

Garjasmin: Unraveling the Mechanism of Action of a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent advancements in pharmacological research have identified "Garjasmin," a novel compound with significant therapeutic potential. This document provides a comprehensive overview of the predicted mechanism of action of this compound, based on currently available preclinical data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular interactions, signaling pathways, and the experimental basis for these predictions. The information is presented to facilitate further investigation and to guide future research and development efforts.

Introduction

This compound has emerged as a promising candidate in early-stage drug discovery. While the complete pharmacological profile is still under investigation, initial studies have elucidated key aspects of its mechanism of action. This guide synthesizes the existing data to present a coherent model of how this compound exerts its effects at a molecular and cellular level.

Predicted Mechanism of Action

The primary mechanism of action for this compound is predicted to be the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in a wide range of diseases.

Molecular Target: IKKβ

This compound is hypothesized to directly target and inhibit IκB kinase β (IKKβ) , a key enzyme in the NF-κB signaling cascade. By binding to IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.

Signaling Pathway

The proposed signaling pathway for this compound's action is illustrated below. In the absence of this compound, inflammatory stimuli lead to the activation of IKKβ, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, by inhibiting IKKβ, effectively blocks this entire cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Inflammatory_Stimuli->IKK_complex activates NFkB_IkB NF-κB/IκBα Complex IKK_complex->NFkB_IkB phosphorylates IκBα This compound This compound This compound->IKK_complex inhibits IkB_P p-IκBα NFkB_IkB->IkB_P NFkB_active Active NF-κB Ub Ubiquitination IkB_P->Ub degrades IκBα Proteasome Proteasomal Degradation Ub->Proteasome degrades IκBα Proteasome->NFkB_active degrades IκBα NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates transcription

Caption: Predicted signaling pathway of this compound's inhibitory action on the NF-κB cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from preclinical in vitro assays. These values provide a preliminary assessment of this compound's potency and selectivity.

ParameterValueAssay TypeCell Line
IKKβ IC50 50 nMKinase AssayN/A (Enzymatic)
NF-κB Reporter IC50 200 nMLuciferase Reporter AssayHEK293T
Cell Viability (CC50) > 10 µMMTT AssayTHP-1

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the predicted mechanism of action are provided below.

IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on IKKβ enzymatic activity.

Methodology:

  • Recombinant human IKKβ enzyme is incubated with a fluorescently labeled IκBα peptide substrate and ATP in a kinase buffer.

  • This compound is added at varying concentrations to the reaction mixture.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB-mediated gene transcription in a cellular context.

Methodology:

  • HEK293T cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • After 24 hours, cells are pre-treated with various concentrations of this compound for 1 hour.

  • Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Cell lysates are collected, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity is calculated, and IC50 values are determined.

G Start Start: HEK293T Cells Transfection Co-transfect with NF-κB-luc and Renilla plasmids Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Pretreatment Pre-treat with this compound (various concentrations) for 1 hour Incubation1->Pretreatment Stimulation Stimulate with TNF-α (10 ng/mL) for 6 hours Pretreatment->Stimulation Lysis Lyse cells Stimulation->Lysis Measurement Measure Firefly and Renilla Luciferase Activity Lysis->Measurement Analysis Calculate Firefly/Renilla ratio and determine IC50 Measurement->Analysis

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

  • THP-1 cells are seeded in a 96-well plate and treated with a range of this compound concentrations for 24 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • The formazan crystals are solubilized with a solubilization buffer.

  • The absorbance at 570 nm is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is determined.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound acts as a potent inhibitor of the NF-κB signaling pathway by directly targeting IKKβ. The in vitro data demonstrates its efficacy at nanomolar concentrations with a favorable cytotoxicity profile.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic effect of this compound in animal models of inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound.

  • Off-target screening: Identifying any potential off-target effects to assess the compound's selectivity and safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and drug-like properties.

The continued investigation of this compound holds significant promise for the development of a novel therapeutic agent for a variety of inflammatory and autoimmune disorders.

Garjasmin: A Literature Review of an Iridoid from Viburnum cylindricum and its Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Garjasmin, a novel iridoid compound isolated from Viburnum cylindricum, belongs to a class of monoterpenoids with a broad spectrum of reported biological activities. While direct experimental evidence for the bioactivity of this compound is currently limited, its structural classification as an iridoid and its origin from a plant genus known for producing pharmacologically active compounds suggest significant therapeutic potential. This technical guide provides a comprehensive review of the available literature on this compound, its chemical properties, and the known biological activities of structurally similar iridoids isolated from the Viburnum genus. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound and related iridoid compounds. Particular focus is placed on summarizing quantitative data, detailing experimental protocols for key bioassays, and illustrating relevant biological pathways.

Introduction to this compound and the Iridoids of Viburnum

This compound is a naturally occurring iridoid identified in Viburnum cylindricum, an evergreen shrub belonging to the Adoxaceae family.[1] The genus Viburnum is a rich source of diverse secondary metabolites, including a significant number of iridoids, which are monoterpenoid compounds characterized by a cyclopentane[c]pyran skeleton.

Chemical Profile of this compound:

  • Molecular Formula: C₁₁H₁₂O₅

  • IUPAC Name: methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0⁴,¹¹]undeca-5,8-diene-8-carboxylate

  • Molecular Weight: 224.21 g/mol

  • Synonyms: 144868-43-9

While specific biological activities of this compound have not been extensively reported, the broader class of iridoids and extracts from Viburnum species have demonstrated a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, immunomodulatory, hepatoprotective, cardioprotective, anticancer, antioxidant, and antimicrobial properties. This suggests that this compound may possess similar activities, making it a compound of interest for further investigation.

Potential Biological Activities and Similar Compounds

Based on the known bioactivities of iridoids from the Viburnum genus, the following sections outline the potential therapeutic areas for this compound and detail the activities of structurally related compounds.

Cytotoxic Activity

Several iridoids isolated from Viburnum species have exhibited cytotoxic effects against various cancer cell lines. Notably, two iridoids, brachybones J and brachybone K , isolated from the twigs of Viburnum brachybotryum, have shown activity against the HCT-116 human colon cancer cell line.

Table 1: Cytotoxic Activity of Iridoids from Viburnum Species

CompoundSourceCell LineActivityIC₅₀ (µM)Reference
Brachybone JViburnum brachybotryumHCT-116CytotoxicNot Reported
Brachybone KViburnum brachybotryumHCT-116CytotoxicNot Reported

Note: Specific IC₅₀ values were not available in the reviewed literature.

Neuroprotective Effects

Iridoid glycosides from Viburnum odoratissimum have demonstrated neuroprotective capabilities. Research has shown that certain terpenoids from this species can protect SH-SY5Y human neuroblastoma cells from H₂O₂-induced damage, suggesting a potential role in mitigating oxidative stress-related neuronal cell death.[2]

Table 2: Neuroprotective Activity of Iridoids from Viburnum Species

Compound/ExtractSourceCell LineActivityIC₅₀ (µM)Reference
Iridoid GlycosidesViburnum odoratissimumSH-SY5YNeuroprotectiveNot Reported[2]

Note: Specific IC₅₀ values were not available in the reviewed literature.

Anti-inflammatory and Antioxidant Activities

The genus Viburnum is known to produce compounds with anti-inflammatory and antioxidant properties.[3] While specific iridoids from Viburnum cylindricum have not been individually assessed for these activities in the available literature, the general pharmacological profile of the genus and the iridoid class of compounds suggests that this compound may also possess these effects.

Experimental Protocols

This section provides detailed methodologies for the key bioassays relevant to the potential activities of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5][6][7]

Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., brachybones J and K) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8][9]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Iridoid Biosynthesis Pathway

The biosynthesis of iridoids is a complex enzymatic process that originates from geranyl pyrophosphate.

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Oxogeranial 8-Oxogeranial Geraniol->Oxogeranial Oxidation Steps Iridodial Iridodial Oxogeranial->Iridodial Iridoid Synthase Iridoid_Glycosides Iridoid Glycosides Iridodial->Iridoid_Glycosides Glycosylation & Further Modifications

Caption: Simplified biosynthetic pathway of iridoids.

Experimental Workflow for Cytotoxicity Screening

This workflow outlines the key steps in evaluating the cytotoxic potential of a compound.

Cytotoxicity_Workflow start Start: Compound of Interest cell_culture Cell Culture (e.g., HCT-116) start->cell_culture treatment Treatment with Compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This compound, an iridoid from Viburnum cylindricum, represents a promising lead compound for drug discovery. Although direct evidence of its biological activity is lacking, the well-documented pharmacological properties of other iridoids from the Viburnum genus, particularly their cytotoxic and neuroprotective effects, provide a strong rationale for further investigation.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Viburnum cylindricum to obtain sufficient quantities for comprehensive biological screening.

  • In Vitro Bioassays: Systematically evaluating the cytotoxic, neuroprotective, anti-inflammatory, and antioxidant activities of pure this compound using the standardized protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structural Analogs: Synthesizing or isolating structural analogs of this compound to establish structure-activity relationships and optimize for potency and selectivity.

This technical guide serves as a starting point for unlocking the therapeutic potential of this compound and other related iridoids from the rich chemical diversity of the Viburnum genus. The data and protocols presented herein are intended to facilitate further research and development in this promising area of natural product chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Garjasmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garjasmin is a natural product characterized by a unique and complex dioxatricyclo[5.3.1.04,11]undeca-5,8-diene core structure. This intricate architecture, featuring a secondary alcohol, a methyl ester, and an enol ether functional group, presents a compelling target for synthetic chemists and a potential scaffold for the development of novel therapeutic agents. The strategic modification of its functional groups could lead to the discovery of derivatives with enhanced biological activity.

These application notes provide a comprehensive overview of a proposed total synthesis of the this compound core and detailed protocols for the derivatization of its key functional groups. The methodologies are based on well-established synthetic principles and analogous reactions reported in the chemical literature for similar structural motifs.

Proposed Total Synthesis of the this compound Core

A plausible retrosynthetic analysis of the this compound core suggests a strategy centered around a key intramolecular Diels-Alder reaction to construct the tricyclic framework.

Retrosynthetic Analysis

G This compound This compound Core Intramolecular_Diels_Alder Intramolecular Diels-Alder Cycloaddition This compound->Intramolecular_Diels_Alder Linear_Precursor Linear Dieneyne Precursor Intramolecular_Diels_Alder->Linear_Precursor Functional_Group_Interconversion Functional Group Interconversion Linear_Precursor->Functional_Group_Interconversion Starting_Materials Simpler Starting Materials Functional_Group_Interconversion->Starting_Materials

Caption: Retrosynthetic analysis of the this compound core.

Forward Synthetic Approach

The proposed forward synthesis would commence with readily available starting materials, leading to a linear precursor poised for the key intramolecular Diels-Alder reaction. Subsequent functional group manipulations would then yield the this compound core.

G Starting_Materials Starting Materials Step1 Assembly of Linear Precursor Starting_Materials->Step1 Step2 Intramolecular Diels-Alder Reaction Step1->Step2 Step3 Functional Group Manipulation Step2->Step3 Garjasmin_Core This compound Core Step3->Garjasmin_Core

Caption: Proposed forward synthesis of the this compound core.

Experimental Protocol: Proposed Synthesis of the this compound Core

Materials:

  • Appropriate solvents (e.g., Toluene, Dichloromethane)

  • Lewis acid catalyst (e.g., Trimethylaluminum)

  • Reagents for functional group manipulations (e.g., protecting group reagents, oxidizing/reducing agents)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Synthesis of the Linear Dieneyne Precursor: This would involve a multi-step sequence to assemble the linear precursor containing the diene and alkyne functionalities necessary for the intramolecular Diels-Alder reaction. The specific steps would be dictated by the chosen starting materials.

  • Intramolecular Diels-Alder Cycloaddition:

    • Dissolve the linear dieneyne precursor in a high-boiling point solvent such as toluene.

    • Add a suitable Lewis acid catalyst to promote the cycloaddition.

    • Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, and purify the tricyclic product by flash column chromatography.

  • Functional Group Manipulation:

    • Perform necessary protecting group manipulations, oxidations, or reductions to install the correct functionality on the tricyclic core, mirroring that of this compound.

Quantitative Data (Hypothetical)

StepReactantProduct Yield (%)Purity (%)
Linear Precursor SynthesisStarting Material A65>95
Intramolecular Diels-AlderLinear Precursor50>90
Functional Group ManipulationTricyclic Intermediate80>98

Derivatization of this compound

The functional groups of this compound offer multiple points for derivatization to explore structure-activity relationships.

Derivatization Strategies

G This compound This compound Secondary_Alcohol Secondary Alcohol This compound->Secondary_Alcohol Methyl_Ester Methyl Ester This compound->Methyl_Ester Enol_Ether Enol Ether This compound->Enol_Ether Esterification_Etherification Esterification/Etherification Secondary_Alcohol->Esterification_Etherification Amidation_Reduction Amidation/Reduction Methyl_Ester->Amidation_Reduction Hydrolysis_Addition Hydrolysis/Addition Enol_Ether->Hydrolysis_Addition Derivatives1 Alcohol Derivatives Esterification_Etherification->Derivatives1 Derivatives2 Ester/Amide/Alcohol Derivatives Amidation_Reduction->Derivatives2 Derivatives3 Ketone/Adducts Hydrolysis_Addition->Derivatives3

Caption: Potential derivatization pathways for this compound.

Experimental Protocols: Derivatization

1. Derivatization of the Secondary Alcohol

  • Esterification (Acylation):

    • Dissolve this compound in anhydrous dichloromethane.

    • Add an excess of an acid chloride (e.g., acetyl chloride, benzoyl chloride) and a base (e.g., triethylamine or pyridine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ester by flash column chromatography.

  • Etherification (Williamson Ether Synthesis):

    • Suspend sodium hydride in anhydrous tetrahydrofuran (THF).

    • Add a solution of this compound in anhydrous THF dropwise at 0 °C.

    • After stirring for 30 minutes, add an alkyl halide (e.g., methyl iodide, benzyl bromide).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the ether derivative by flash column chromatography.

2. Derivatization of the Methyl Ester

  • Amidation:

    • Treat the methyl ester of this compound with a solution of an amine in a suitable solvent.

    • The reaction may require heating or the use of a catalyst depending on the reactivity of the amine.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and purify the resulting amide.

  • Reduction to an Alcohol:

    • Dissolve the methyl ester derivative in an anhydrous solvent like THF.

    • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting suspension and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate to yield the primary alcohol, which can be purified by chromatography.

3. Derivatization of the Enol Ether

  • Hydrolysis to a Ketone:

    • Treat the enol ether of this compound with a mild acidic solution (e.g., aqueous acetic acid or a catalytic amount of a stronger acid).

    • Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting ketone.

Quantitative Data for Derivatization (Hypothetical)

Functional GroupReactionReagentProduct Yield (%)Purity (%)
Secondary AlcoholAcetylationAcetyl Chloride95>98
Secondary AlcoholBenzylationBenzyl Bromide/NaH85>95
Methyl EsterAmidation (NH₃)Ammonia70>90
Methyl EsterReductionLiAlH₄90>95
Enol EtherHydrolysisAcetic Acid (aq)88>95

Disclaimer: The synthetic and derivatization protocols described herein are proposed based on established chemical principles and have not been experimentally validated for this compound itself due to the absence of specific literature. Researchers should exercise standard laboratory safety precautions and optimize these procedures as necessary.

Application Notes & Protocols: Garjasmin Analytical Standards and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garjasmin is an iridoid aglycone that has been isolated from the flowers of Gardenia jasminoides Ellis, a plant with a long history of use in traditional medicine. As a distinct phytochemical entity, the precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and further pharmacological research.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While analytical standards for this compound are commercially available, it is important to note that, to date, its specific biological activities and associated signaling pathways are not extensively documented in publicly available scientific literature. The focus of this document is therefore on the analytical methodologies for its quantification.

Analytical Standards

High-purity this compound analytical standards are essential for the development and validation of quantitative assays. These standards are available from several commercial suppliers.

Product NameCatalog NumberPuritySupplier Examples
This compoundBCN6251≥98%BioCrick[1]
This compoundHY-N3625≥98%MedChemExpress[2][3]
This compoundCFN99492≥98%Clementia Biotech[4]

Note: This table is for informational purposes. Please refer to the suppliers' websites for the most current product information.

Quantification of this compound by HPLC-UV

This protocol outlines a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. The method is based on principles applied to the analysis of similar iridoid compounds.

Experimental Protocol

3.1.1. Equipment and Reagents

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min, then 5 min at 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm

3.1.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For plant extracts, accurately weigh the extract and dissolve in methanol using sonication.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

3.1.4. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on typical values for iridoid analysis.

ParameterExpected Value
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices or trace-level quantification.

Experimental Protocol

4.1.1. Equipment and Reagents

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents as listed for the HPLC-UV method.

4.1.2. LC-MS/MS Conditions

ParameterCondition
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 min
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of this compound standard.

4.1.3. Preparation of Solutions

Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL (R² > 0.999)
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock Standard Stock Solution (1 mg/mL) Standard->Stock Sample Plant Extract / Formulation SamplePrep Sample Extraction & Dilution Sample->SamplePrep Working Working Standards (Calibration Curve) Stock->Working HPLC HPLC-UV (Quantification) Working->HPLC LCMS LC-MS/MS (High Sensitivity Quantification) Working->LCMS SamplePrep->HPLC SamplePrep->LCMS Calib Calibration Curve Construction HPLC->Calib LCMS->Calib Quant Concentration Calculation Calib->Quant Report Final Report Quant->Report

References

Application Notes & Protocols for the Analysis of Gardenia jasminoides (Garjasmin) by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of key bioactive compounds in Gardenia jasminoides Ellis, commonly known as Garjasmin or Zhi-zi. The primary compounds of interest include iridoid glycosides (e.g., geniposide, gardenoside) and crocins. These protocols are intended for researchers, scientists, and professionals involved in drug development, quality control, and phytochemical analysis.

Introduction

Gardenia jasminoides is a traditional Chinese medicine with a rich history of use for its anti-inflammatory, hepatoprotective, and neuroprotective properties.[1][2] The therapeutic effects are largely attributed to its chemical constituents, primarily iridoids and crocins.[1][3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of these bioactive molecules.[4][5] This document outlines established methods for the analysis of these compounds, providing a foundation for method development and validation.

Key Bioactive Compounds

The main chemical classes of interest in Gardenia jasminoides are:

  • Iridoid Glycosides: These are the major active components and include geniposide, gardenoside, and geniposidic acid.[2][6]

  • Crocins: These carotenoid derivatives are responsible for the yellow color of the fruit and possess significant antioxidant properties.[7][8]

  • Phenolic Compounds: Including flavonoids and phenolic acids, which also contribute to the plant's overall bioactivity.[9]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Iridoids (Geniposide and Gardenoside)

This protocol is adapted from methodologies focused on the quantification of major iridoid glycosides.

1. Sample Preparation (Microwave-Assisted Extraction):

  • Weigh 0.5 g of powdered, dried Gardenia jasminoides fruit into a microwave extraction vessel.
  • Add 20 mL of methanol.
  • Extract using a microwave system at 80°C for 10 minutes.
  • Allow the extract to cool to room temperature.
  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Instrument: Agilent 1100 Series HPLC or equivalent with a Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[1]
  • Mobile Phase:
  • A: Acetonitrile
  • B: 0.1% Formic acid in Water
  • Gradient Elution:
  • 0-10 min: 5% A
  • 10-25 min: 5-20% A
  • 25-30 min: 20% A
  • Flow Rate: 1.0 mL/min.[10]
  • Column Temperature: 30°C.[10]
  • Injection Volume: 20 µL.[10]
  • Detection Wavelength: 238 nm for geniposide and gardenoside.[10]

3. Data Analysis:

  • Identify peaks by comparing retention times with those of authentic standards.
  • Quantify the compounds using a calibration curve generated from serial dilutions of the standards.

Protocol 2: HPLC-DAD Analysis of Crocins

This protocol is optimized for the separation and quantification of crocins.

1. Sample Preparation (Reflux Extraction):

  • Weigh 1.0 g of powdered, dried Gardenia jasminoides fruit.
  • Reflux with 50 mL of 50% ethanol for 2 hours.[2]
  • Repeat the extraction twice.
  • Combine the extracts and evaporate to dryness under reduced pressure.
  • Reconstitute the residue in 10 mL of methanol.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system with a DAD or UV-Vis detector.
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
  • Mobile Phase:
  • A: Methanol
  • B: 0.1% Phosphoric acid in Water
  • Isocratic Elution: 55% A and 45% B.[11]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.[11]
  • Injection Volume: 20 µL.[11]
  • Detection Wavelength: 440 nm for crocins.[12]

3. Data Analysis:

  • Identify different crocin analogues based on retention times and comparison with standards if available.
  • Quantify total or individual crocins using a calibration curve of a suitable standard (e.g., crocin-1).

Protocol 3: LC-MS/MS Method for Comprehensive Profiling

This protocol is for the sensitive detection and identification of a wider range of metabolites, including iridoids, crocins, and phenolic compounds.

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1 or 2.

2. LC-MS Instrumentation and Conditions:

  • Instrument: UFLC system coupled with a triple quadrupole mass spectrometer (e.g., QTRAP-MS).[5]
  • Column: C18 reversed-phase column (2.1 x 100 mm, 3.5 µm).
  • Mobile Phase:
  • A: Acetonitrile
  • B: 0.4% Acetic acid in Water[13]
  • Gradient Elution:
  • 0-5 min: 10% A
  • 5-20 min: 10-60% A
  • 20-25 min: 60-90% A
  • 25-30 min: 90% A
  • Flow Rate: 0.2 mL/min.[14]
  • Column Temperature: 35°C.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.[5]
  • Ion Source Temperature: 500°C.
  • Ion Spray Voltage: -4500 V (negative), 5500 V (positive).

3. Data Analysis:

  • Identify compounds by comparing retention times and MS/MS fragmentation patterns with a library of standards or literature data.
  • Quantify targeted compounds using MRM transitions and calibration curves of authentic standards.

Data Presentation

Table 1: HPLC-DAD Method Parameters for Iridoid and Crocin Analysis

ParameterIridoid Analysis (Protocol 1)Crocin Analysis (Protocol 2)
Column C18 (4.6 x 250 mm, 5 µm)[1]C18 (4.6 x 250 mm, 5 µm)[11]
Mobile Phase A AcetonitrileMethanol[11]
Mobile Phase B 0.1% Formic acid in Water0.1% Phosphoric acid in Water[11]
Elution Mode GradientIsocratic (55:45, A:B)[11]
Flow Rate 1.0 mL/min[10]1.0 mL/min
Column Temp. 30°C[10]25°C[11]
Injection Volume 20 µL[10]20 µL[11]
Detection λ 238 nm[10]440 nm[12]

Table 2: LC-MS/MS Method Parameters for Comprehensive Profiling

ParameterValue
Column C18 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.4% Acetic acid in Water[13]
Elution Mode Gradient
Flow Rate 0.2 mL/min[14]
Column Temp. 35°C
Ionization Mode ESI (Positive/Negative)
Scan Mode Full Scan / MRM[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis cluster_output Results sample Gardenia Fruit Powder extraction Extraction (Methanol or Ethanol) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc HPLC Analysis lcms LC-MS/MS System filtration->lcms LC-MS Analysis column C18 Column hplc->column lcms->column dad DAD/UV-Vis Detector column->dad ms Mass Spectrometer column->ms data Data Acquisition & Processing dad->data ms->data quant Quantification data->quant ident Identification data->ident

Caption: Experimental workflow for HPLC and LC-MS analysis of Gardenia jasminoides.

signaling_pathway cluster_main_compounds Major Bioactive Compound Classes in this compound cluster_examples Examples iridoids Iridoid Glycosides geniposide Geniposide iridoids->geniposide gardenoside Gardenoside iridoids->gardenoside crocins Crocins crocin1 Crocin-1 crocins->crocin1 phenolics Phenolic Compounds flavonoids Flavonoids phenolics->flavonoids phenolic_acids Phenolic Acids phenolics->phenolic_acids

Caption: Key chemical classes in Gardenia jasminoides.

References

Application Notes and Protocols for "Garjasmin" Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the bioactivity of "Garjasmin" (Gardenia jasminoides) extracts in cell culture. The methodologies cover the assessment of anti-inflammatory, antioxidant, and cytotoxic effects, along with insights into the underlying signaling pathways.

Overview of this compound Bioactivity

Gardenia jasminoides, a plant with a long history in traditional medicine, is rich in bioactive compounds such as iridoid glycosides (e.g., geniposide) and flavonoids.[1][2][3] Cell culture studies have demonstrated that extracts from this plant, herein referred to as "this compound," possess significant anti-inflammatory and antioxidant properties. These effects are largely attributed to the modulation of key signaling pathways, including the JNK and p38 MAPK pathways.[1]

Cell Culture and Treatment Protocol

This protocol outlines the general procedure for culturing cells and treating them with this compound extract. Specific cell lines and concentrations will vary depending on the experimental goals.

2.1. Cell Line Selection and Culture

Commonly used cell lines for studying the anti-inflammatory and antioxidant effects of natural products include:

  • BV-2 (Microglial cells): Ideal for neuroinflammation studies.[1]

  • ARPE-19 (Retinal Pigment Epithelial cells): Used in studies related to ocular inflammation.[2][4]

  • RAW 264.7 (Macrophage-like cells): A standard model for general inflammation research.[3]

  • HaCaT (Human keratinocyte cells): Suitable for dermatological and skin inflammation studies.[5]

Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Preparation of this compound Extract Stock Solution

  • Extraction: this compound extracts can be prepared using various solvents, such as ethanol or water. The choice of solvent can influence the phytochemical profile and bioactivity of the extract.

  • Stock Solution: Dissolve the dried this compound extract in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Storage: Store the stock solution at -20°C.

2.3. Cell Treatment Protocol

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that allows for optimal growth during the experiment.

  • Pre-treatment (Optional): In many experimental designs, cells are pre-treated with this compound extract for a specific duration (e.g., 1-2 hours) before the addition of an inflammatory stimulus.

  • Inflammatory Stimulus (for anti-inflammatory assays): To induce an inflammatory response, cells can be treated with lipopolysaccharide (LPS). A common concentration for LPS is 1-5 µg/mL.[2]

  • This compound Treatment: Dilute the this compound stock solution in culture media to the desired final concentrations. It is crucial to include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Seed Cells B Incubate (24h) A->B C Pre-treat with this compound B->C D Add LPS C->D E Incubate (24h) D->E F Collect Supernatant/Lysates E->F G Perform Assays F->G

Caption: A typical workflow for assessing the anti-inflammatory effects of this compound.

Anti-inflammatory Assays

3.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • After cell treatment, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

3.2. Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant.[2]

Protocol:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

  • Incubate and then wash the plate.

  • Block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells.

  • Incubate and wash.

  • Add the detection antibody.

  • Incubate and wash.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

Parameter This compound Extract Effect Cell Line Reference
NO ProductionReducedBV-2[1]
IL-1β, IL-6, TNF-αReducedARPE-19[2]
PGE2 ProductionReducedBV-2[1]

Table 1: Summary of Anti-inflammatory Effects of this compound Extract.

Antioxidant Assays

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the this compound extract to donate hydrogen atoms or electrons to neutralize the stable DPPH free radical.[6][7][8]

Protocol:

  • Prepare different concentrations of the this compound extract.

  • Add 100 µL of each concentration to a 96-well plate.

  • Add 100 µL of a 0.2 mM DPPH solution in methanol to each well.

  • Incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

Assay IC50 Value (Water Extract) IC50 Value (Ethanol Extract) Reference
DPPH Scavenging0.14 mg/mL0.36 mg/mL[8]
ABTS Scavenging0.21 mg/mL0.39 mg/mL[8]
Hydroxyl Radical Scavenging1.08 mg/mL1.56 mg/mL[8]
Superoxide Radical Scavenging1.43 mg/mL1.99 mg/mL[8]

Table 2: Antioxidant Activity of Gardenia jasminoides Fruit Extracts.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • After treating the cells with this compound extract for the desired time, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[9]

  • Incubate the plate for 4 hours at 37°C.[9]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm.[9]

Cell Line This compound Extract Concentration Effect on Viability Reference
ARPE-19Up to 100.0 µg/mlNo significant difference[2]
BV-2Up to 800 µg/mLLow cytotoxicity at higher concentrations[11]

Table 3: Effect of this compound Extract on Cell Viability.

Signaling Pathway Analysis

6.1. Western Blotting for MAPK Pathway Proteins

Western blotting can be used to analyze the expression and phosphorylation of key proteins in the MAPK signaling pathway, such as JNK and p38.

Protocol:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and p38.

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using a chemiluminescence substrate.

This compound's Effect on JNK/p38 MAPK Signaling Pathway

G LPS LPS JNK JNK LPS->JNK Activates p38 p38 MAPK LPS->p38 Activates This compound This compound This compound->JNK Inhibits This compound->p38 Inhibits Inflammation Inflammatory Response (NO, IL-1, IL-6, PGE2) JNK->Inflammation p38->Inflammation

Caption: this compound inhibits LPS-induced inflammation by suppressing the JNK and p38 MAPK pathways.

References

Application Notes and Protocols for In Vivo Administration of Gardenia jasminoides (Garjasmin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of Gardenia jasminoides extracts and its key bioactive compounds. The information is compiled from various preclinical studies and is intended to guide the design of new in vivo experiments.

Overview of Bioactive Compounds and Therapeutic Areas

Gardenia jasminoides is a plant rich in bioactive compounds with demonstrated therapeutic potential in several areas. The primary active constituents investigated in vivo include iridoid glycosides such as geniposide , carotenoids like crocin , and phenolic compounds such as gallic acid .[1][2] Preclinical in vivo studies have explored the efficacy of Gardenia jasminoides extracts and its isolates in models of inflammation, hypertension, and allergic reactions.

Quantitative Data Summary: In Vivo Dosing and Administration

The following tables summarize the dosing parameters for Gardenia jasminoides extracts and its purified compounds from various in vivo studies.

Table 1: In Vivo Administration of Gardenia jasminoides Extracts

Animal ModelExtract TypeAdministration RouteDosageTreatment DurationApplication
Sprague-Dawley RatsWater ExtractGastric Gavage10, 30 mg/kgSingle dose post-LPSAnti-inflammatory[3]
BALB/c MiceCrocin-removed Extract (GJExCR)TopicalNot specifiedDaily for 11 daysAnti-allergic[4][5]
ICR MiceTwo varieties (CJGJ and HLGJ)Not specifiedNot specifiedNot specifiedAnti-hypertensive[6]
ICR MiceFruit Extract (GJE)Oral Gavage0.44 g/kg, 0.88 g/kgTwo doses, 8h apartHepatoprotective[7]

Table 2: In Vivo Administration of Purified Bioactive Compounds from Gardenia jasminoides

CompoundAnimal ModelAdministration RouteDosageTreatment DurationApplication
Gallic AcidSprague-Dawley RatsGastric Gavage1, 10 mg/kgSingle dose post-LPSAnti-inflammatory[3]
GeniposideMiceOral< 220 mg/kg/day1 or 4 weeksMetabolic Regulation[8]
GeniposideICR MiceOral Gavage100, 200 mg/kg/doseTwo doses, 8h apartHepatoprotective[7]
CrocinRatsGavage50 mg/kg/day6 weeksAnti-cancer[9]

Detailed Experimental Protocols

This section outlines the methodologies for key in vivo experiments cited in the literature.

Protocol for LPS-Induced Inflammation in Rats

This protocol is adapted from studies investigating the anti-inflammatory effects of Gardenia jasminoides.[3]

Objective: To induce a systemic inflammatory response using lipopolysaccharide (LPS) and to evaluate the anti-inflammatory potential of Gardenia jasminoides extract and gallic acid.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • Gardenia jasminoides water extract

  • Gallic acid

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution (0.9% NaCl)

  • Gastric gavage needles

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 12 hours before drug administration, with free access to water.

  • Grouping: Divide the rats into experimental groups (e.g., Control, LPS only, LPS + G. jasminoides extract, LPS + Gallic Acid).

  • Induction of Inflammation: Administer LPS (50 µg/kg) via intraperitoneal (IP) injection to all groups except the control group. The control group receives a saline injection.

  • Test Substance Administration: Immediately following LPS injection, administer the Gardenia jasminoides extract (10 or 30 mg/kg) or gallic acid (1 or 10 mg/kg) via gastric gavage.

  • Monitoring and Sample Collection: Monitor the animals for signs of inflammation. At a predetermined time point post-administration, collect blood and tissue samples for analysis of inflammatory markers (e.g., serum AST, ALT, cytokines).

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatization Acclimatization (1 week) fasting Fasting (12 hours) acclimatization->fasting grouping Group Assignment (Control, LPS, Treatment) fasting->grouping lps_injection LPS Injection (IP) 50 µg/kg grouping->lps_injection treatment_admin Treatment Administration (Oral Gavage) lps_injection->treatment_admin monitoring Monitoring treatment_admin->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical Analysis (e.g., Cytokines, Liver Enzymes) sampling->analysis

Experimental workflow for the LPS-induced inflammation model in rats.
Protocol for Ovalbumin (OVA)-Induced Allergic Reaction in Mice

This protocol is based on studies evaluating the anti-allergic effects of a crocin-removed Gardenia jasminoides extract.[4][5]

Objective: To induce an allergic response using ovalbumin (OVA) and assess the therapeutic effect of topical Gardenia jasminoides extract.

Animal Model: BALB/c mice.

Materials:

  • Crocin-removed Gardenia jasminoides extract (GJExCR) formulated in a cream base

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization: On days 1 and 14, sensitize the mice by intraperitoneal injection of OVA emulsified with aluminum hydroxide.

  • Challenge: One week after the second sensitization, challenge the mice by applying OVA to a shaved area of their dorsal skin. Repeat the challenge for 2 weeks.

  • Treatment: Seven days after the final challenge, begin topical application of the GJExCR cream to the affected skin area daily for 11 days.

  • Sample Collection and Analysis: At the end of the treatment period, collect blood and spleen samples to measure total and OVA-specific IgE levels, as well as Th2 cytokine levels.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase sens1 Day 1: IP Injection (OVA + Alum) sens2 Day 14: IP Injection (OVA + Alum) sens1->sens2 challenge Days 21-35: Topical OVA Application (Dorsal Skin) sens2->challenge treatment Days 42-52: Topical GJExCR Application challenge->treatment analysis Sample Collection & Analysis (Serum IgE, Cytokines) treatment->analysis

Timeline for the OVA-induced allergy model in mice.

Signaling Pathways Modulated by Gardenia jasminoides

Gardenia jasminoides and its constituents exert their effects by modulating several key signaling pathways.

JNK/MAPK and NF-κB Signaling in Inflammation

In models of inflammation, Gardenia jasminoides extract has been shown to inhibit the phosphorylation of JNK and p38 MAP kinases.[3] This, in turn, can suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK JNK/p38 MAPK Phosphorylation TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Mediators (NO, PGE2, Cytokines) NFkB->Cytokines Garjasmin Gardenia jasminoides (Geniposide, Gallic Acid) This compound->MAPK This compound->NFkB

Inhibition of JNK/MAPK and NF-κB pathways by Gardenia jasminoides.
Th2-Mediated Allergic Response

In allergic models, crocin-removed Gardenia jasminoides extract (GJExCR) has been found to downregulate the Th2-mediated immune response.[4][5] This is achieved, in part, by inhibiting the activation of STAT1, a key transcription factor in the Th2 signaling cascade.[4] The suppression of this pathway leads to decreased production of Th2 cytokines such as IL-4, IL-5, and IL-13, and a subsequent reduction in allergen-specific IgE levels.[4][5]

G Allergen Allergen (OVA) Th2 Th2 Cell Activation Allergen->Th2 STAT1 STAT1 Activation Th2->STAT1 Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) STAT1->Cytokines IgE IgE Production Cytokines->IgE This compound GJExCR This compound->STAT1

References

Application Notes and Protocols for Jasmonate-Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of target engagement assays relevant to the study of compounds interacting with the jasmonate signaling pathway. Jasmonates are a class of plant hormones that play crucial roles in regulating growth, development, and defense responses against biotic and abiotic stresses.[1][2] The core of the jasmonate signaling pathway involves the interaction of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), with its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][3] This interaction leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[3][4][5] Understanding how exogenous compounds, referred to herein as "Garjasmin" for illustrative purposes, engage with key proteins in this pathway is critical for the development of novel agrochemicals or therapeutic agents.

Signaling Pathway Overview

The jasmonate signaling pathway is a well-characterized cascade essential for plant defense and development. The central event is the binding of JA-Ile to the SCF-COI1 E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of JAZ repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of downstream target genes involved in various physiological processes.[1][3][4]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Signal JA Jasmonic Acid (JA) Stress->JA Biosynthesis JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile JAR1->JA_Ile Conjugation SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Binding JAZ JAZ Repressor SCF_COI1->JAZ Recruitment MYC2 MYC2 (TF) JAZ->MYC2 Repression Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Genes JA-Responsive Genes MYC2->Genes Activation

Fig. 1: Simplified Jasmonate Signaling Pathway.

Target Engagement Assays

Target engagement assays are crucial for confirming the direct interaction of a compound with its intended biological target.[6][7][8] For a hypothetical compound "this compound" designed to modulate the jasmonate pathway, key targets would include COI1 and JAZ proteins. A variety of biophysical and cell-based assays can be employed to quantify this engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.[8][9]

CETSA_Workflow A 1. Cell Culture (e.g., Arabidopsis protoplasts) B 2. Compound Treatment (Vehicle vs. This compound) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separation of Soluble and Precipitated Proteins D->E F 6. Protein Quantification (e.g., Western Blot, ELISA) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Fig. 2: General Workflow for a Cellular Thermal Shift Assay.

Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for COI1 Target Engagement

Objective: To determine if "this compound" binds to and stabilizes the COI1 protein in plant cells.

Materials:

  • Arabidopsis thaliana cell suspension culture or protoplasts.

  • "this compound" compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • Protease inhibitor cocktail.

  • Anti-COI1 antibody.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Methodology:

  • Cell Treatment:

    • Harvest Arabidopsis cells and resuspend in fresh culture medium.

    • Aliquot cells into separate tubes. Treat one set with "this compound" (e.g., at a final concentration of 10 µM) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at room temperature.

  • Thermal Shift:

    • Divide the treated and control cell suspensions into smaller aliquots.

    • Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication in lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Detection and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an anti-COI1 antibody.

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble COI1 protein as a function of temperature for both "this compound"-treated and vehicle-treated samples to generate melt curves. A rightward shift in the melt curve for the "this compound"-treated sample indicates target engagement and stabilization.

Data Presentation

The quantitative data from target engagement assays should be summarized for clear comparison.

Table 1: Illustrative CETSA Data for COI1 Engagement by "this compound"

Temperature (°C)% Soluble COI1 (Vehicle)% Soluble COI1 ("this compound" 10 µM)
40100100
459598
508092
555585
603065
651040
Tm (°C) 56.5 61.0

Tm (melting temperature) is the temperature at which 50% of the protein is denatured.

Table 2: Illustrative Surface Plasmon Resonance (SPR) Kinetics for "this compound" binding to COI1

Compoundka (1/Ms)kd (1/s)KD (nM)
"this compound"1.5 x 10⁵3.0 x 10⁻⁴2.0
JA-Ile2.1 x 10⁵4.2 x 10⁻⁴2.0
Inactive Analog1.2 x 10³2.4 x 10⁻²20,000

ka: association rate constant; kd: dissociation rate constant; KD: equilibrium dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of "this compound" to purified COI1 protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant COI1 protein.

  • "this compound" compound series at various concentrations.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified COI1 protein over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of "this compound" in running buffer.

    • Inject the "this compound" solutions over the immobilized COI1 surface, starting with the lowest concentration.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the surface between different compound injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Record the sensorgrams, which show the change in response units (RU) over time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

These protocols and data provide a framework for assessing the target engagement of compounds like "this compound" with key components of the jasmonate signaling pathway. The choice of assay will depend on the specific research question, available resources, and the stage of drug discovery.[6][7]

References

Application Note: Analysis of Jasmonate-Responsive Gene Expression Following Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs), including jasmonic acid and its volatile derivative methyl jasmonate (MeJA), are a class of lipid-derived phytohormones that are pivotal in regulating a plant's life cycle. They are integral to processes such as growth, development, and senescence.[1] Furthermore, jasmonates are key signaling molecules in mediating defense responses to a wide array of biotic and abiotic stresses.[1] The study of the jasmonate signaling pathway and its downstream effects on gene expression is crucial for agricultural applications, including the development of stress-resistant crops, and for the discovery of novel bioactive compounds with potential therapeutic applications.

This document provides detailed protocols for the treatment of plant material with MeJA and the subsequent analysis of gene expression using quantitative Real-Time PCR (qRT-PCR) and RNA-Sequencing (RNA-Seq). It also presents a summary of expected quantitative changes in gene expression and visual representations of the signaling pathway and experimental workflows.

Data Presentation: Quantitative Gene Expression Analysis

Treatment with Methyl Jasmonate (MeJA) induces significant changes in the transcriptional landscape of plant cells. The following table summarizes representative data on the differential expression of key genes in response to MeJA. This data is compiled from studies on various plant species and demonstrates the robust effect of jasmonate elicitation.

GeneEncoded Protein/FunctionPlant SpeciesTreatment ConditionsFold Change vs. Control
HvMYC2Key transcription factor in JA signalingBarley (Hordeum vulgare)500 µM MeJA for 4 hours3.0-fold increase[1]
JAR1Jasmonate-amido synthetaseSchizonepeta tenuifolia250 µM MeJAUpregulated[2]
JAZJAZ repressor proteinSchizonepeta tenuifoliaVarious MeJA concentrationsUpregulated[2]
PALPhenylalanine ammonia-lyaseHolm Oak (Quercus ilex)50 µM MeJA + pathogen~2.0-fold increase[3]
Terpenoid Biosynthesis GenesSecondary metabolite synthesisRosemary (Rosmarinus officinalis)100 µM MeJADifferentially Expressed[4]
Flavonoid Biosynthesis GenesSecondary metabolite synthesisRosemary (Rosmarinus officinalis)100 µM MeJADifferentially Expressed[4]

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is a well-characterized cascade that regulates the expression of a multitude of genes. In the basal state (low JA levels), JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting transcription factors such as MYC2.[5] Upon perception of a stimulus (e.g., wounding or pathogen attack), the levels of the bioactive conjugate JA-isoleucine (JA-Ile) rise. JA-Ile then acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[5][6] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of early JA-responsive genes.[6]

Jasmonate_Signaling cluster_nucleus Nucleus Stress Stimulus (e.g., Wounding, Pathogen) JA_Ile JA-Isoleucine (Bioactive JA) Stress->JA_Ile Biosynthesis COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation TargetGenes JA-Responsive Genes MYC2->TargetGenes activates Response Defense & Developmental Responses TargetGenes->Response transcription

Core Jasmonate Signaling Pathway.

Experimental Protocols

The following section provides detailed methodologies for the analysis of gene expression following jasmonate treatment.

Protocol 1: Plant Material and Methyl Jasmonate (MeJA) Treatment

This protocol is adaptable for various plant species grown in sterile culture.

  • Plant Growth: Grow plant cells, tissues, or seedlings in an appropriate sterile liquid or solid medium under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Prepare MeJA Stock: Prepare a 50 mM stock solution of Methyl Jasmonate in 100% ethanol. Store at -20°C.

  • Treatment: Aseptically add the MeJA stock solution to the plant culture medium to achieve the desired final concentration (e.g., 50-250 µM).[2] For the control group, add an equivalent volume of 100% ethanol (vehicle control).

  • Incubation: Incubate the treated and control cultures for the desired duration (e.g., for time-course experiments, harvest at 0.5, 3, 6, 12, and 24 hours).[7]

  • Harvesting: At each time point, harvest the plant material, flash-freeze it in liquid nitrogen, and store it at -80°C until further processing.

Protocol 2: Total RNA Extraction

High-quality RNA is essential for downstream gene expression analysis.

  • Tissue Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • RNA Isolation: Isolate total RNA from the powdered tissue using a commercial plant RNA purification kit or a TRIzol-based method, following the manufacturer's instructions.

  • DNase Treatment: To eliminate genomic DNA contamination, perform an on-column or in-solution DNase I digestion.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be between 1.9 and 2.1. Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Protocol 3: Gene Expression Analysis by qRT-PCR

This method is suitable for analyzing the expression of a targeted set of genes.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for your target genes and at least one validated reference gene for normalization. Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[8] The expression levels of the target genes are normalized to the expression of the reference gene.

Protocol 4: Global Transcriptome Analysis by RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

  • Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries using a commercially available kit. This process typically involves mRNA enrichment (poly-A selection), RNA fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Quality Control: Assess the raw sequencing reads for quality.

    • Read Mapping: Align the high-quality reads to a reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the MeJA-treated and control samples.[9][10]

    • Functional Annotation: Perform pathway and gene ontology (GO) enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways.

Experimental and Analytical Workflow

The diagram below outlines the logical flow from the experimental setup to the final data interpretation for a comprehensive gene expression study.

Workflow cluster_downstream Downstream Analysis Experiment Experimental Setup (Plant Culture & MeJA Treatment) Sampling Sample Collection (Time-Course) Experiment->Sampling RNA_Extraction Total RNA Extraction & QC Sampling->RNA_Extraction Targeted_Analysis Targeted Gene Analysis (cDNA Synthesis -> qRT-PCR) RNA_Extraction->Targeted_Analysis Global_Analysis Global Transcriptomics (RNA-Seq Library Prep -> Sequencing) RNA_Extraction->Global_Analysis Bioinformatics Bioinformatics & Statistical Analysis (Differential Expression, Pathway Analysis) Targeted_Analysis->Bioinformatics Global_Analysis->Bioinformatics Interpretation Biological Interpretation & Hypothesis Generation Bioinformatics->Interpretation

Workflow for Jasmonate Gene Expression Analysis.

References

Application Notes and Protocols: Investigating Protein Interactions in the Jasmonate Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The jasmonate signaling pathway is a critical regulator of plant growth, development, and defense responses against biotic and abiotic stresses. Central to this pathway are the JASMONATE-ZIM DOMAIN (JAZ) proteins, which act as transcriptional repressors. The term "Garjasmin" is not commonly used in scientific literature; it is likely a reference to the key players within the jasmonate pathway, particularly the JAZ proteins. This document provides detailed application notes on the protein interactions within the jasmonate signaling cascade and protocols for their investigation using pulldown assays.

I. The Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the interaction between JAZ repressor proteins, the F-box protein CORONATINE INSENSITIVE1 (COI1), and various transcription factors.[1][2] In the absence of the bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), JAZ proteins bind to and inhibit transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.[1][3] This repression is often mediated by the recruitment of the corepressor TOPLESS (TPL).[2]

Upon stress signals, JA-Ile is synthesized and acts as a molecular glue, promoting the interaction between JAZ proteins and COI1.[1][4] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[1][2] The formation of the COI1-JA-Ile-JAZ ternary complex leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[1][2][4][5] The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of downstream genes involved in defense and developmental processes.[1][2]

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus cluster_inactive Repressed State (Low JA-Ile) cluster_active Active State (High JA-Ile) JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 binds & inhibits TPL TPL JAZ->TPL recruits Proteasome 26S Proteasome JAZ->Proteasome degraded JR_Genes Jasmonate Responsive Genes MYC2->JR_Genes Repressed MYC2->JR_Genes Activated Stress Biotic/Abiotic Stress Stress->JA_Ile stimulates synthesis Pulldown_Workflow Bait_Prep 1. Prepare Bait Protein (GST-JAZ fusion) Binding 3. Binding (Incubate bait and prey) Bait_Prep->Binding Prey_Prep 2. Prepare Prey Protein (Cell lysate or purified protein) Prey_Prep->Binding Wash 4. Wash (Remove non-specific binders) Binding->Wash Elution 5. Elution (Release bound proteins) Wash->Elution Analysis 6. Analysis (SDS-PAGE, Western Blot, Mass Spec) Elution->Analysis

References

Application Notes and Protocols for the Experimental Use of Garjasmin (Gardenia jasminoides) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenia jasminoides Ellis, a plant utilized for centuries in traditional Chinese medicine, is a rich source of bioactive compounds with significant therapeutic potential.[1][2] Extracts from its fruit, often referred to colloquially as "Garjasmin," and its primary chemical constituents—geniposide, genipin, and crocin—have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.[1][3] These application notes provide an overview of the experimental uses of Gardenia jasminoides extracts and its key components, along with detailed protocols for their formulation and evaluation in preclinical research settings.

The primary active iridoid glycoside in Gardenia jasminoides is geniposide, which can be hydrolyzed to its aglycone, genipin.[4][5] Genipin is recognized as a major anti-inflammatory component.[4][5] The yellow pigments of the fruit are largely attributed to crocins, which are water-soluble carotenoids.[6]

Data Presentation: Quantitative Analysis of Gardenia jasminoides Extracts and Constituents

The following tables summarize key quantitative data from experimental studies on Gardenia jasminoides extracts and its purified compounds.

Table 1: In Vitro Antioxidant Activity of Gardenia jasminoides Fruit Extracts [7]

AssayWater Extract IC50 (mg/mL)Ethanol Extract IC50 (mg/mL)
DPPH Radical Scavenging0.140.36
ABTS Radical Scavenging0.210.39
Hydroxyl Radical Scavenging1.081.56
Superoxide Radical Scavenging1.431.99

Table 2: Inhibition of ORAI1 Channel and T-Cell Activity by Gardenia jasminoides Ethanol Extract and Genipin [8][9]

SubstanceConcentration% Inhibition of IORAI1% Inhibition of IL-2 Production% Inhibition of CD4+ T-cell Proliferation
70% Ethanolic Extract0.1 mg/mL64.7 ± 3.83%Not ReportedNot Reported
Genipin30 µM35.9 ± 3.02%54.7 ± 1.32%54.9 ± 8.22%

Table 3: Pharmacokinetic Parameters of Geniposide in Rats [10]

Administration RouteDoseAUC0→∞ (h·µg/mL)Absolute Oral Bioavailability (%)
Intravenous (IV)10 mg/kg6.99 ± 1.27-
Peroral (PO)100 mg/kg6.76 ± 1.239.67

Table 4: Pharmacokinetics of Crocin in Rodents

Compound AdministeredAnimal ModelKey Findings
Crocin (oral)RatsNot detected in plasma. Rapidly hydrolyzed to crocetin, which is absorbed.[11]
Saffron Extract (oral)MiceCrocetin is detected in plasma, with extensive distribution to the liver and kidneys.[12]

Experimental Protocols

Protocol 1: Preparation of Gardenia jasminoides Ethanolic Extract

This protocol is adapted for general laboratory use to produce an extract suitable for in vitro and in vivo preliminary studies.

Materials:

  • Dried fruits of Gardenia jasminoides

  • 70% Ethanol

  • Grinder or mill

  • Filter paper

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Obtain dried Gardenia jasminoides fruits and grind them into a fine powder.

  • For every 20 g of powdered fruit, add 200 mL of 70% ethanol.

  • Heat the mixture at 65°C for 2 hours with continuous stirring.

  • Filter the solution under reduced pressure to separate the extract from the solid plant material.

  • Concentrate the filtered extract using a rotary evaporator at 40°C to remove the ethanol.

  • The resulting concentrated extract can be homogenized and lyophilized to yield a dry powder. The typical yield is around 25-30%.

Protocol 2: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the prepared extract.[7][13]

Materials:

  • Gardenia jasminoides extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of the Gardenia jasminoides extract in methanol. Create a dilution series (e.g., 1.95 to 500 µg/mL).

  • Prepare a dilution series of ascorbic acid as a positive control (e.g., 0.625 to 5 µg/mL).

  • In a 96-well plate, add 100 µL of each extract dilution to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the blank, use 100 µL of methanol instead of the extract.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the scavenging effect using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with DPPH.

  • Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.

Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol assesses the ability of the extract to inhibit the production of the pro-inflammatory mediator nitric oxide in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Gardenia jasminoides extract or purified compounds (e.g., Genipin)

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the Gardenia jasminoides extract or genipin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should not be stimulated with LPS.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing with a standard curve of sodium nitrite.

  • Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 4: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats

This is a classic model to evaluate the acute anti-inflammatory effects of a test compound.[4][5]

Materials:

  • Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% solution in saline)

  • Gardenia jasminoides extract or purified compounds

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week.

  • Divide the animals into groups: Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the Gardenia jasminoides extract (e.g., 50, 100, 200 mg/kg).

  • Administer the test compounds or vehicle orally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Gardenia jasminoides extracts and their constituents exert their effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

Genipin and geniposide have been shown to suppress inflammation by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[14][15][16] In inflammatory conditions, stimuli like LPS can lead to the activation of IKK, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and various interleukins. Genipin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[14] It also inhibits the phosphorylation of MAPK family members like ERK, JNK, and p38.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degrades, releasing NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound (Genipin) This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes Induces Transcription

Caption: Anti-inflammatory signaling pathway of this compound. (Max Width: 760px)
T-Cell Activation Inhibition

The ethanolic extract of Gardenia jasminoides and its constituent genipin have been found to inhibit the ORAI1 channel, which is crucial for calcium signaling and the activation of T-cells.[8][9] Inhibition of ORAI1 leads to reduced intracellular calcium influx, which in turn suppresses the production of IL-2 and subsequent T-cell proliferation. This mechanism suggests a potential application in autoimmune and inflammatory diseases driven by T-cell activation.

G cluster_workflow Experimental Workflow: ORAI1 Inhibition start HEK293T cells co-transfected with hORAI1 and hSTIM1 patch_clamp Whole-cell patch clamp start->patch_clamp add_this compound Apply this compound Extract or Genipin patch_clamp->add_this compound measure_current Measure IORAI1 current add_this compound->measure_current analyze Analyze % Inhibition measure_current->analyze G cluster_pathway Neuroprotective Signaling of Crocin Oxidative_Stress Oxidative Stress Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces PI3K PI3K Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Crocin Crocin Crocin->Oxidative_Stress Inhibits Crocin->PI3K Activates

References

Troubleshooting & Optimization

"Garjasmin" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Garjasmin.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is an organic compound with the following properties:

  • Molecular Formula: C₁₁H₁₂O₅[1]

  • Molecular Weight: 224.21 g/mol [1]

  • Predicted XLogP3: -0.2[1]

The predicted XLogP3 value suggests that this compound is relatively hydrophilic, yet practical experience often reveals solubility challenges in aqueous media, a common issue for many complex organic molecules.

Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What is the recommended starting solvent?

A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide array of organic compounds, including those with poor water solubility.[2][3] A high-concentration stock solution (e.g., 10-50 mM) in DMSO can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Co-solvents: The addition of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of this compound.[4][5]

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility.[6]

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[7][8]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Common Organic Solvents

If you are experiencing difficulty dissolving this compound in solvents other than DMSO, the following table provides a starting point for solvent screening.

Table 1: Solubility of this compound in Various Organic Solvents (Hypothetical Data)

SolventPolarity IndexSolubility (mg/mL) at 25°CNotes
Water10.2< 0.1Practically insoluble[9]
Methanol5.11.5Slightly soluble
Ethanol4.31.2Slightly soluble
Isopropanol3.90.8Slightly soluble
Ethyl Acetate4.45.2Soluble
Dimethyl Sulfoxide (DMSO)7.2> 50Freely soluble[9][10]
Polyethylene Glycol 400 (PEG 400)-4.5Soluble
Issue 2: Improving Aqueous Solubility for Biological Assays

For researchers needing to increase the aqueous solubility of this compound for biological experiments, the following strategies and protocols are recommended.

Table 2: Effect of Solubilization Methods on Aqueous Solubility of this compound (Hypothetical Data)

MethodConcentration of ExcipientApparent Solubility of this compound in PBS (pH 7.4) (µg/mL)Fold Increase
Control (PBS only)-0.51
Co-solvency (Ethanol)5% (v/v)5.210.4
Co-solvency (PEG 400)5% (v/v)8.917.8
Surfactant (Tween® 80)1% (w/v)25.751.4
Complexation (HP-β-CD)2% (w/v)48.396.6

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to improve solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (or PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10 mM primary stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare the co-solvent buffer by adding the desired percentage of the co-solvent (e.g., 5% ethanol) to the PBS.

  • Serially dilute the this compound primary stock solution into the co-solvent buffer to achieve the final desired concentration.

  • Vortex the solution vigorously for 1 minute.

  • If any particulate matter is visible, sonicate the solution for 5-10 minutes in a bath sonicator.

  • Visually inspect the solution for any precipitation before use.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 2% w/v).

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear filtrate is a saturated solution of the this compound:HP-β-CD complex. Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow start Start: this compound Solubility Issue stock_sol Prepare High-Concentration Stock in DMSO start->stock_sol dilution Dilute Stock into Aqueous Buffer stock_sol->dilution precip_check Precipitation Observed? dilution->precip_check no_precip Proceed with Experiment precip_check->no_precip No solubilize Select Solubilization Strategy precip_check->solubilize Yes co_solvent Co-solvency solubilize->co_solvent ph_adjust pH Adjustment solubilize->ph_adjust surfactant Surfactants solubilize->surfactant cyclodextrin Cyclodextrins solubilize->cyclodextrin optimize Optimize Excipient Concentration co_solvent->optimize ph_adjust->optimize surfactant->optimize cyclodextrin->optimize re_check Re-evaluate Solubility optimize->re_check re_check->precip_check

Caption: Workflow for addressing this compound solubility issues.

solubilization_decision_tree start This compound Precipitates in Aqueous Buffer ionizable Is this compound ionizable? start->ionizable ph_adjust Adjust pH ionizable->ph_adjust Yes not_ionizable No ionizable->not_ionizable still_precipitates Still Precipitates? ph_adjust->still_precipitates co_solvent Try Co-solvents (e.g., Ethanol, PEG 400) not_ionizable->co_solvent co_solvent->still_precipitates surfactant Use Surfactants (e.g., Tween 80) still_precipitates->surfactant Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) still_precipitates->cyclodextrin Yes success Solubilized still_precipitates->success No surfactant->success cyclodextrin->success

Caption: Decision tree for selecting a solubilization method.

cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation garjasmin_agg This compound (Poorly Soluble) water Aqueous Solution cyclodextrin + Hydroxypropyl-β-cyclodextrin garjasmin_agg->cyclodextrin complex This compound:Cyclodextrin Inclusion Complex (Soluble) water2 Aqueous Solution cyclodextrin->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

References

Garjasmin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Garjasmin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound, like many phytoconstituents, can be influenced by several environmental and chemical factors.[1][2] Key factors known to affect the stability of pharmaceutical compounds include exposure to light (photodegradation), temperature variations, pH of the solution, and the presence of oxidizing agents.[2][3][4] It is crucial to understand these factors to ensure the integrity of this compound during experimental and storage conditions.

Q2: What are the expected degradation pathways for a compound like this compound?

A2: While specific degradation pathways for this compound are still under investigation, common degradation mechanisms for phytoconstituents include hydrolysis, oxidation, and photolysis.[3][4][5] Hydrolysis can occur in the presence of acids or bases, leading to the cleavage of ester or amide bonds. Oxidation may be initiated by atmospheric oxygen or oxidizing agents, while photolysis is caused by exposure to UV or visible light.[3][6]

Q3: How can I monitor the degradation of this compound in my samples?

A3: Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Mass Spectrometry (MS) detectors is a common and effective method for separating and identifying the parent compound from its degradants.[1][7] Spectroscopic methods such as UV-Visible spectroscopy can also be used to observe changes in the compound's absorbance spectrum over time.[1]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study, also known as stress testing, is a critical component in the development of a stability-indicating method.[3][8] It involves intentionally subjecting the drug substance to harsh conditions like high temperature, humidity, strong acidic, basic, and oxidative environments, and intense light.[4][9] The goal is to accelerate degradation to identify potential degradation products and pathways in a shorter amount of time, which helps in developing a robust analytical method to monitor the drug's stability over its shelf life.[3][8]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution
  • Symptom: A significant decrease in the peak area of this compound is observed in HPLC analysis shortly after preparing the solution.

  • Possible Causes & Troubleshooting Steps:

    • pH Instability: this compound may be susceptible to acid or base-catalyzed hydrolysis.

      • Recommendation: Prepare solutions in a buffered system at a neutral pH (e.g., pH 7.0-7.4) and analyze immediately. Conduct a pH stability study by preparing solutions in buffers of varying pH to identify the optimal pH range for stability.

    • Light Sensitivity: The compound might be photodegradable.

      • Recommendation: Protect solutions from light by using amber vials or covering glassware with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

    • Oxidative Degradation: Dissolved oxygen or peroxide contaminants in solvents can lead to degradation.

      • Recommendation: Use freshly de-gassed solvents for solution preparation. Consider adding an antioxidant if compatible with your downstream applications.

Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram
  • Symptom: Several new peaks, not present in the initial analysis of a pure this compound sample, appear over time.

  • Possible Causes & Troubleshooting Steps:

    • Complex Degradation Pathway: this compound may degrade into multiple products under the tested conditions.

      • Recommendation: Perform a systematic forced degradation study to identify the degradation products formed under specific stress conditions (acid, base, peroxide, heat, light). Use a mass spectrometer detector (LC-MS) to obtain mass information for the unknown peaks to aid in their identification.[1]

    • Interaction with Excipients: If working with a formulation, this compound may be reacting with other components.

      • Recommendation: Conduct compatibility studies by analyzing this compound in the presence of individual excipients to identify any interactions.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for a typical forced degradation study to identify the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[9]

    • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and keep it in an oven at 80°C for 48 hours.[10]

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl24 hours60°C15.2%24.8 min
0.1 M NaOH24 hours60°C35.8%33.2 min, 5.1 min
3% H₂O₂24 hoursRoom Temp22.5%46.5 min
Thermal48 hours80°C8.1%17.2 min
Photolytic-Room Temp45.3%52.9 min, 8.1 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway This compound This compound Degradant_A Degradant A (Hydrolysis Product) This compound->Degradant_A  Acid/Base Degradant_B Degradant B (Oxidation Product) This compound->Degradant_B  H2O2 Degradant_C Degradant C (Photolytic Product) This compound->Degradant_C  Light

Caption: Postulated primary degradation pathways for this compound.

References

Technical Support Center: Purification of Recombinant JAZ Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of recombinant JASMONATE-ZIM DOMAIN (JAZ) proteins.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the expression and purification of recombinant JAZ proteins, particularly in E. coli expression systems.

Q1: My His-tagged JAZ protein is not binding to the Ni-NTA column. What are the possible causes and solutions?

A1: Several factors can lead to poor binding of your His-tagged JAZ protein to a Ni-NTA column. Here's a systematic approach to troubleshooting this issue:

  • Inaccessible His-tag: The His-tag may be buried within the folded protein, preventing its interaction with the nickel resin.

    • Solution: Perform the purification under denaturing conditions using buffers containing 6 M Guanidine-HCl or 8 M urea. This will unfold the protein and expose the His-tag. If the protein is required in its native conformation, on-column refolding can be attempted.

  • Incorrect Buffer Composition: The composition of your lysis and binding buffers is critical for efficient binding.

    • pH: Ensure the pH of your buffers is between 7.5 and 8.0. At lower pH, the histidine residues can become protonated, reducing their affinity for the nickel resin.[1]

    • Imidazole Concentration: While a low concentration of imidazole (10-20 mM) in the lysis and wash buffers can help reduce non-specific binding of contaminating proteins, higher concentrations can compete with the His-tag for binding to the resin.[1][2] If your protein is not binding, try reducing or eliminating imidazole from the binding buffer.

    • Chelating and Reducing Agents: Avoid high concentrations of chelating agents like EDTA or reducing agents like DTT in your lysis buffer, as they can strip the nickel ions from the resin.

  • Low Expression Levels: The amount of expressed JAZ protein may be too low to detect after the purification process.

    • Solution: Confirm protein expression by running a sample of your cell lysate on an SDS-PAGE gel and performing a Western blot with an anti-His-tag antibody. If expression is low, you may need to optimize your expression conditions (see Q2).

  • Column Overload: Exceeding the binding capacity of the Ni-NTA resin can lead to the protein of interest being found in the flow-through.

    • Solution: Load a smaller amount of lysate or use a larger volume of resin. The binding capacity of Ni-NTA resin is typically 5-10 mg of His-tagged protein per ml of resin.[3]

Q2: I'm observing very low yields of my recombinant JAZ protein. How can I improve the expression and recovery?

A2: Low protein yield is a common issue in recombinant protein production.[4] Consider the following strategies to enhance your JAZ protein yield:

  • Codon Optimization: The codon usage of your JAZ gene might not be optimal for E. coli.

    • Solution: Synthesize a codon-optimized version of your gene to match the codon bias of E. coli. This can significantly increase expression levels.[5]

  • Expression Conditions: The conditions used for inducing protein expression play a crucial role in the final yield.

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). High concentrations can sometimes be toxic to the cells and lead to lower yields. Try a range from 0.1 mM to 1 mM.[6]

    • Induction Temperature and Time: Lowering the induction temperature to 18-25°C and extending the induction time (e.g., overnight) can improve protein solubility and yield for many proteins.[5][6]

  • Inclusion Body Formation: JAZ proteins, like many recombinant proteins, may form insoluble aggregates known as inclusion bodies in E. coli.[4]

    • Solution: While this reduces the yield of soluble protein, the protein in inclusion bodies can often be recovered. This involves solubilizing the inclusion bodies with strong denaturants (e.g., 8 M urea or 6 M guanidine-HCl) followed by a refolding protocol.

  • Protease Degradation: The expressed JAZ protein may be susceptible to degradation by host cell proteases.

    • Solution: Add protease inhibitors (e.g., PMSF) to your lysis buffer.[5] Perform all purification steps at 4°C to minimize protease activity.

  • Cell Lysis Method: Inefficient cell lysis will result in a lower yield of recovered protein.

    • Solution: Ensure your lysis method (e.g., sonication, French press) is effective. You can assess lysis efficiency by examining a small sample of the cell suspension under a microscope before and after lysis.

Q3: My purified JAZ protein preparation has many contaminants. How can I improve its purity?

A3: Achieving high purity is essential for most downstream applications. Here are some strategies to reduce contaminants:

  • Optimize Wash Steps: The wash steps are crucial for removing non-specifically bound proteins.

    • Solution: Increase the volume of the wash buffer (e.g., 10-20 column volumes).[3] You can also try a step gradient of increasing imidazole concentrations in the wash buffer (e.g., 20 mM, 40 mM, 60 mM) to elute weakly bound contaminants before eluting your target protein.

  • Affinity Tag Choice: While His-tags are widely used, other tags may offer higher specificity.

    • Solution: Consider using a Glutathione S-transferase (GST) tag. GST-tagged proteins can be purified using glutathione-agarose beads, and this interaction is often highly specific, resulting in higher purity after a single affinity step.[7][8]

  • Additional Purification Steps: A single affinity chromatography step may not be sufficient to achieve the desired purity.

    • Solution: Incorporate additional chromatography steps after the initial affinity purification.

      • Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.

      • Size-Exclusion Chromatography (SEC): Separates proteins based on their size and can also be used to remove aggregates.

Q4: My JAZ protein is unstable and tends to aggregate after purification. How can I improve its stability?

A4: Protein stability is a significant challenge, and JAZ proteins may be prone to instability due to their intrinsic properties.

  • Buffer Composition: The buffer in which the protein is stored is critical for its stability.

    • Solution:

      • pH: Determine the isoelectric point (pI) of your JAZ protein and choose a buffer with a pH at least one unit away from the pI to maintain protein solubility.

      • Additives: Include stabilizing agents in your final buffer. Common stabilizers include:

        • Glycerol (10-50%): A cryoprotectant that can also stabilize protein structure.[9]

        • Sugars (e.g., sucrose, trehalose): Can help to stabilize proteins against thermal stress.[10]

        • Amino Acids (e.g., L-arginine, glycine): Can act as aggregation inhibitors.[9]

        • Non-ionic detergents (e.g., Tween-20, Triton X-100): Can help to keep hydrophobic proteins soluble.[9]

  • Storage Conditions: Proper storage is essential for long-term stability.

    • Solution: Store your purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Storing the protein as an ammonium sulfate precipitate can also be a good option for long-term stability at 4°C.[9]

Section 2: Experimental Protocols

This section provides a general framework for the expression and purification of His-tagged JAZ proteins from E. coli. Note that optimization of these protocols is often necessary for each specific JAZ protein.

Protocol 1: Expression of His-tagged JAZ Protein in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your JAZ protein expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony from the fresh plate. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask for optimal aeration) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18-25°C). Add IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture at the lower temperature with shaking for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged JAZ Protein under Native Conditions
  • Cell Lysis:

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice until it is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer (without lysozyme).

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions.

  • Analysis and Storage:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified JAZ protein.

    • Pool the fractions containing the pure protein.

    • If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration, aliquot, and store at -80°C.

Section 3: Data Presentation

Table 1: Troubleshooting Low Yield of Recombinant JAZ Protein
Potential Cause Diagnostic Check Recommended Solution(s)
Low Expression Level Western blot of total cell lysate.- Codon optimize the JAZ gene for E. coli expression.[5]- Test different E. coli expression strains.- Optimize induction conditions (lower temperature, longer induction time).[5][6]
Protein in Inclusion Bodies SDS-PAGE of soluble and insoluble fractions of cell lysate.- Lower induction temperature and IPTG concentration.[5]- Co-express with chaperones.- Purify from inclusion bodies under denaturing conditions.
Protein Degradation Western blot of lysate showing smaller bands.- Add protease inhibitors to lysis buffer.[5]- Perform all purification steps at 4°C.
Inefficient Cell Lysis Microscopic examination of cells before and after lysis.- Optimize sonication parameters (time, amplitude).- Use a different lysis method (e.g., French press).
Loss of Protein During Purification Analyze flow-through and wash fractions by SDS-PAGE.- Reduce imidazole concentration in binding/wash buffers.- Ensure the column is not overloaded.

Section 4: Visualizations

Diagram 1: Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_repression In the absence of JA-Ile cluster_activation In the presence of JA-Ile Stress Wounding/ Herbivory JA_Ile JA-Ile Stress->JA_Ile biosynthesis COI1 SCF-COI1 E3 Ligase JA_Ile->COI1 promotes binding JA_Ile->COI1 JAZ JAZ Protein COI1->JAZ targets for ubiquitination COI1->JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 binds and represses JAZ->MYC2 Degradation 26S Proteasome Degradation JAZ->Degradation JAZ->Degradation JA_Response_Genes Jasmonate-Responsive Genes MYC2->JA_Response_Genes activates transcription MYC2->JA_Response_Genes Repression Repression Activation Activation

Caption: The core jasmonate signaling pathway illustrating the role of JAZ proteins as repressors of transcription.

Diagram 2: Troubleshooting Workflow for Low JAZ Protein Yield

Low_Yield_Troubleshooting Start Low Purified JAZ Protein Yield Check_Expression Analyze Total Lysate by SDS-PAGE/Western Blot Start->Check_Expression No_Expression No Expression Band Check_Expression->No_Expression No Expression_OK Expression Band Present Check_Expression->Expression_OK Yes Optimize_Expression Optimize Expression: - Codon Usage - Induction Temp/Time - Different Strain No_Expression->Optimize_Expression Check_Solubility Analyze Soluble vs. Insoluble Fractions by SDS-PAGE Expression_OK->Check_Solubility Insoluble Protein in Inclusion Bodies Check_Solubility->Insoluble Insoluble Soluble Protein is Soluble Check_Solubility->Soluble Soluble Denaturing_Purification Purify under Denaturing Conditions Insoluble->Denaturing_Purification Check_Purification_Steps Analyze Flow-through and Wash Fractions by SDS-PAGE Soluble->Check_Purification_Steps Protein_in_FT_Wash Protein Lost in Flow-through/Wash Check_Purification_Steps->Protein_in_FT_Wash Yes Protein_Bound Protein Binds to Column Check_Purification_Steps->Protein_Bound No Optimize_Binding_Wash Optimize Binding/Wash: - Lower Imidazole - Check pH - Check for Chelators Protein_in_FT_Wash->Optimize_Binding_Wash Check_Elution Analyze Elution Fractions and Column Post-Elution Protein_Bound->Check_Elution Poor_Elution Protein Not Eluting Check_Elution->Poor_Elution No Successful_Elution Successful Elution Check_Elution->Successful_Elution Yes Optimize_Elution Optimize Elution: - Increase Imidazole - Use pH Gradient Poor_Elution->Optimize_Elution

Caption: A logical workflow for troubleshooting low yields of purified recombinant JAZ protein.

References

"Garjasmin" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Garjasmin Assay system. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation of your this compound assays. As the this compound assay is a fluorescence-based method for determining cell viability and cytotoxicity, this guide addresses common sources of interference and artifacts that can impact the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorescence-based cell viability assay. It utilizes a proprietary redox indicator that is reduced by metabolically active cells, converting it from a non-fluorescent state to a highly fluorescent state. The intensity of the fluorescence signal is directly proportional to the number of viable cells in the sample. This assay is commonly used for cytotoxicity testing and cell proliferation studies.

Q2: What are the optimal excitation and emission wavelengths for the this compound assay?

A2: For optimal performance, the this compound fluorescent product should be excited at approximately 560 nm, with the emission peak captured at around 590 nm. It is recommended to consult your specific plate reader's documentation for the most appropriate filter set.

Q3: Can I use phenol red-containing culture medium with the this compound assay?

A3: Yes, the this compound assay is generally compatible with phenol red-containing media. However, it is important to include a "media only" blank control (medium with this compound reagent but without cells) to account for any background fluorescence from the medium.[1] For assays requiring high sensitivity, the use of phenol red-free medium is recommended to minimize background signal.

Q4: How long should I incubate the cells with the this compound reagent?

A4: The optimal incubation time can vary depending on the cell type and seeding density. A typical incubation period is between 1 to 4 hours. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions, ensuring the signal is within the linear range of detection and avoiding prolonged incubation which can lead to reagent toxicity.[2]

Q5: Is the this compound reagent toxic to cells?

A5: The this compound reagent is designed to be non-toxic to cells during the recommended incubation period. However, extended incubation times beyond what is necessary for robust signal generation can potentially affect cell health and metabolism, leading to inaccurate results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.

Issue 1: High Background Fluorescence

Q: My "no cell" control wells show a high fluorescence signal. What could be the cause?

A: High background fluorescence can arise from several sources. Here's a systematic approach to troubleshooting this issue:

  • Autofluorescence of Test Compounds: The compounds you are screening may be intrinsically fluorescent at the excitation and emission wavelengths of the this compound assay.[3][4]

    • Solution: Before conducting the full assay, perform a pre-read of your compound plate. Add your compounds to cell-free media and measure the fluorescence at 560 nm excitation and 590 nm emission. If a significant signal is detected, this background from the compound should be subtracted from the final assay readings.

  • Contaminated Reagents or Media: Bacterial or fungal contamination in your cell culture media or assay reagents can reduce the this compound reagent, leading to a false-positive signal.[1]

    • Solution: Always use aseptic techniques. Visually inspect your media and reagents for any signs of contamination. If contamination is suspected, discard the reagents and use a fresh, sterile stock.

  • Media Components: Some components in the culture media can contribute to background fluorescence.

    • Solution: Run a control with only the culture medium and the this compound reagent to determine the background fluorescence of the medium itself.[5] If the background is high, consider switching to a phenol red-free medium or a medium with lower levels of components that might interfere.

Issue 2: Inconsistent or Non-Reproducible Results

Q: I am observing high variability between replicate wells and between experiments. What are the likely causes?

A: Variability in results can be frustrating. Here are common culprits and their solutions:

  • Inaccurate Pipetting: Inconsistent volumes of cells, compounds, or this compound reagent will lead to significant well-to-well variation.

    • Solution: Ensure your pipettes are properly calibrated. When pipetting, do so carefully and consistently, avoiding the introduction of air bubbles. For multi-well plates, consider using a multichannel pipette for more consistent additions.

  • Uneven Cell Seeding: A non-uniform distribution of cells across the plate is a major source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. After adding cells to the plate, gently swirl the plate in a figure-eight motion to distribute the cells evenly. Avoid letting the plate sit on the bench for an extended period before placing it in the incubator, as this can cause cells to settle unevenly.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate solutes and affect cell health, leading to skewed results.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.

  • Inconsistent Incubation Times: Variations in the incubation time with the this compound reagent will directly impact the fluorescence signal.

    • Solution: Add the this compound reagent to all wells in a consistent and timely manner. When stopping the reaction or reading the plate, ensure that the time between the first and last well is minimized.

Issue 3: Low or No Signal in Viable Cell Wells

Q: My positive control wells with healthy cells are showing a very weak or no fluorescence signal. What should I investigate?

A: A lack of signal in wells that should be fluorescent points to a few potential problems:

  • Incorrect Plate Reader Settings: The settings on your fluorescence plate reader may not be optimized for the this compound assay.

    • Solution: Double-check that you are using the correct excitation (around 560 nm) and emission (around 590 nm) filters or monochromator settings. Also, ensure that the gain setting on the reader is appropriately adjusted to detect the signal without being saturated.

  • Low Cell Number or Metabolic Activity: The number of viable cells may be too low, or their metabolic activity may be compromised.

    • Solution: Ensure you are seeding a sufficient number of cells per well. The optimal cell number should be determined in a preliminary experiment. Also, confirm that the cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Reagent Degradation: The this compound reagent may have degraded due to improper storage or handling.

    • Solution: Store the this compound reagent as recommended by the manufacturer, typically protected from light and at the correct temperature. Avoid repeated freeze-thaw cycles. To test the reagent, you can add it to a solution containing a reducing agent (like a low concentration of dithiothreitol) to see if it fluoresces.

  • Fluorescence Quenching by Test Compounds: Your test compounds may be quenching the fluorescence signal of the this compound product.[6]

    • Solution: To test for quenching, add your compound to a solution of the pre-reduced, fluorescent form of the this compound reagent. A decrease in fluorescence intensity compared to the reagent alone indicates quenching. If quenching is observed, you may need to consider alternative, non-fluorescent viability assays for that compound.

Data Presentation: Interference and Artifacts

The following tables summarize common sources of interference in the this compound assay.

Table 1: Interference from Test Compounds

Interference TypeDescriptionPotential Effect on SignalMitigation Strategy
Autofluorescence The compound fluoresces at the same wavelengths as the this compound assay product.False Positive (Increased Signal)Pre-read compound fluorescence in cell-free media and subtract the background.
Fluorescence Quenching The compound absorbs the excitation or emission energy of the this compound product, reducing the signal.False Negative (Decreased Signal)Test for quenching by adding the compound to the fluorescent product. Consider alternative assays if quenching is significant.
Direct Reduction of Reagent The compound has reducing properties and can directly convert the this compound reagent to its fluorescent form in the absence of cells.False Positive (Increased Signal)Incubate the compound with the this compound reagent in cell-free media to check for direct reduction.[7]

Table 2: Common Artifacts from Experimental Conditions

Artifact SourceDescriptionPotential Effect on SignalMitigation Strategy
Edge Effect Increased evaporation in outer wells of the microplate.Variable and unreliable readings in outer wells.Do not use outer wells for samples; fill with sterile liquid instead.
Cell Clumping Cells are not in a single-cell suspension when seeded.Inconsistent cell numbers per well, leading to high variability.Ensure thorough but gentle trituration of cells before seeding.
Microbial Contamination Bacteria or fungi in the culture reduce the this compound reagent.High background and false-positive signals.Maintain strict aseptic technique and regularly check cultures for contamination.[1]
Incorrect Incubation Time Incubation with the this compound reagent is too short or too long.Too short: low signal. Too long: signal saturation or cytotoxicity.Optimize incubation time for your specific cell line and density.[2]

Experimental Protocols

Protocol 1: Standard this compound Cell Viability Assay

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and dilute to the desired seeding density (optimized for your cell line).

    • Seed cells in a 96-well, black, clear-bottom microplate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds.

    • Add the compounds to the appropriate wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • This compound Assay:

    • Prepare the this compound working solution by diluting the stock reagent in pre-warmed culture medium according to the manufacturer's instructions.

    • Add the this compound working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

Protocol 2: Screening for Compound Autofluorescence

  • Prepare a 96-well, black, clear-bottom microplate.

  • Add your test compounds at the final assay concentration to wells containing cell-free culture medium.

  • Include wells with medium only as a blank control.

  • Measure the fluorescence intensity at ~560 nm excitation and ~590 nm emission.

  • The fluorescence values obtained represent the background signal from your compounds, which can be subtracted from your final cell-based assay results.

Visualizations

Garjasmin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds Incubate 24h add_reagent Add this compound Reagent treat_compounds->add_reagent Incubate Treatment Period incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_reagent->read_fluorescence

Caption: Workflow of the this compound cell viability assay.

Signaling_Pathway cluster_cell Metabolically Active Cell cluster_reagents This compound Reagents Mitochondria Mitochondrial Reductases Garjasmin_Red This compound Product (Highly Fluorescent) Mitochondria->Garjasmin_Red Reduction Garjasmin_Ox This compound Reagent (Non-Fluorescent) Garjasmin_Ox->Mitochondria Cellular Uptake

Caption: Principle of the this compound assay signaling pathway.

Troubleshooting_Logic start Inconsistent Results? pipetting Pipetting Accurate? start->pipetting cell_seeding Even Cell Distribution? pipetting->cell_seeding Yes sol_pipetting Calibrate Pipettes Use Consistent Technique pipetting->sol_pipetting No edge_effects Using Outer Wells? cell_seeding->edge_effects Yes sol_seeding Create Homogenous Cell Suspension cell_seeding->sol_seeding No sol_edge Avoid Outer Wells Add Sterile Liquid edge_effects->sol_edge Yes

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Jasmonate Analog X ("Garjasmin")

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental compound Jasmonate Analog X, colloquially known as "Garjasmin." Due to the limited publicly available data on a compound specifically named "this compound," this guide has been constructed as a representative model for a novel plant-derived jasmonate analog, here referred to as Jasmonate Analog X. The information provided is based on common experimental challenges and best practices for working with novel bioactive small molecules.

Frequently Asked Questions (FAQs)

Q1: What is Jasmonate Analog X ("this compound") and what is its primary known biological activity?

A1: Jasmonate Analog X ("this compound") is a novel plant-derived small molecule with structural similarities to jasmonate phytohormones. Its primary characterized biological activity is the induction of apoptosis in specific cancer cell lines through the activation of the JNK signaling pathway.

Q2: What is the recommended solvent for dissolving Jasmonate Analog X?

A2: Jasmonate Analog X is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the recommended storage conditions for the lyophilized powder and stock solutions?

A3:

  • Lyophilized Powder: Store at -20°C in a desiccated environment, protected from light.

  • DMSO Stock Solution: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use (up to one week), the stock solution can be stored at 4°C.

Q4: Is Jasmonate Analog X stable in cell culture medium?

A4: The stability of Jasmonate Analog X in aqueous media decreases over time. It is recommended to prepare fresh dilutions in cell culture medium for each experiment from the DMSO stock solution immediately before use.

Q5: Which cell lines are known to be sensitive to Jasmonate Analog X?

A5: Based on preliminary studies, certain human cancer cell lines have shown sensitivity to Jasmonate Analog X. Please refer to the data table below for IC50 values in selected cell lines. It is crucial for researchers to determine the optimal concentration and sensitivity for their specific cell line of interest.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable bioactivity 1. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Inappropriate concentration range: The concentrations tested are too low for the specific cell line. 3. Cell line resistance: The chosen cell line may not be sensitive to Jasmonate Analog X.1. Use a fresh aliquot of the stock solution. Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 3. Test the compound on a known sensitive cell line (e.g., HeLa) as a positive control.
High variability between replicate wells 1. Poor solubility/precipitation of the compound: The compound may be precipitating out of the cell culture medium at higher concentrations. 2. Inaccurate pipetting: Inconsistent volumes of the compound or cells. 3. Uneven cell seeding: A non-uniform cell monolayer.1. Visually inspect the prepared media under a microscope for any precipitate. If observed, sonicate the stock solution before dilution or lower the final concentration. 2. Ensure proper calibration of pipettes and use appropriate pipetting techniques. 3. Ensure the cell suspension is homogenous before seeding and allow plates to sit at room temperature for 15-20 minutes before placing in the incubator.
Unexpected cytotoxicity in control wells 1. High DMSO concentration: The final DMSO concentration in the culture medium is too high. 2. Contamination: Bacterial or fungal contamination of the cell culture or reagents.1. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment group) in your experimental setup. 2. Regularly check for contamination and use aseptic techniques.

Quantitative Data Summary

Table 1: IC50 Values of Jasmonate Analog X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2 ± 2.1
A549Lung Cancer32.5 ± 4.5
MCF-7Breast Cancer> 100
U-87 MGGlioblastoma25.8 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Cell Viability Assessment using MTS Assay

This protocol outlines the steps to determine the effect of Jasmonate Analog X on the viability of a chosen cell line.

Materials:

  • Jasmonate Analog X

  • DMSO

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of Jasmonate Analog X in DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve 2X the final desired concentrations. c. Remove the old medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), and medium with 0.1% DMSO (vehicle control). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay: a. After the incubation period, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100 c. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Prepare Serial Dilutions of Jasmonate Analog X D 4. Treat Cells and Incubate for 48h B->D C->D E 5. Add MTS Reagent D->E F 6. Incubate for 2h E->F G 7. Measure Absorbance at 490 nm F->G H 8. Calculate % Viability G->H I 9. Determine IC50 H->I end End I->end start Start start->A Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis induces This compound Jasmonate Analog X This compound->Receptor binds

Garjasmin Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments for Garjasmin and other natural compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation in a question-and-answer format.

Question: Why am I observing high variability between my replicate wells?

Answer: High variability in replicate wells can stem from several sources. Inconsistent cell seeding is a common issue; ensure you have a homogenous cell suspension and use proper pipetting techniques to dispense equal cell numbers into each well.[1] Another factor can be the "edge effect" in microplates, where wells on the perimeter of the plate are more prone to evaporation, leading to changes in media and compound concentration. To mitigate this, consider not using the outer wells for experimental data or ensure a humidified environment in your incubator. Inconsistent incubation times or temperature fluctuations can also contribute to variability.[2] Finally, ensure your compound is fully solubilized in the culture media to avoid concentration gradients across the plate.

Question: My dose-response curve is not sigmoidal. What could be the cause?

Answer: A non-sigmoidal dose-response curve can indicate several underlying biological or experimental factors. If the curve is biphasic (e.g., a "U" shape), it might suggest a hormetic response, where the compound has a stimulatory effect at low doses and an inhibitory effect at high doses.[3] Alternatively, a flat curve may indicate that the concentration range tested is not wide enough to capture the full response.[4] It is also possible that the compound has low potency or is insoluble at higher concentrations, leading to a plateau that is not the true maximal effect.[5] Ensure your concentration range spans several orders of magnitude and that you have visual confirmation of your compound's solubility.

Question: The potency (IC50/EC50) of this compound in my assay is much lower than expected. How can I troubleshoot this?

Answer: Low potency can be due to several factors. First, verify the purity and integrity of your this compound stock. Natural compounds can degrade over time, especially with improper storage. The choice of cell line is also critical; ensure the cellular model you are using expresses the target of this compound and is sensitive to its effects. The incubation time may also be insufficient for the compound to elicit its full biological response. Consider performing a time-course experiment to determine the optimal treatment duration. Finally, components in your culture media, such as serum proteins, may bind to the compound and reduce its effective concentration.

Question: I am seeing poor reproducibility between experiments performed on different days. What are the likely causes?

Answer: Poor inter-experiment reproducibility is a common challenge.[2][6] Key factors to control are cell passage number and health; use cells within a consistent and low passage number range, as their characteristics can change over time.[1][7] Ensure that all reagents, including media, serum, and the compound itself, are from the same lot or are of consistent quality. Variations in incubation conditions, such as CO2 levels and humidity, can also impact results. Implementing a standardized experimental protocol with clear checkpoints for cell density and quality control can help improve reproducibility.[8]

Frequently Asked Questions (FAQs)

What is a dose-response curve and why is it important? A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response).[9] This relationship is fundamental in pharmacology and toxicology for determining a compound's potency (EC50 or IC50), efficacy (the maximum effect), and therapeutic window.[10]

How do I select the optimal concentration range for my experiment? To determine the optimal concentration range, it is recommended to start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar).[4] This initial experiment will help identify the concentrations that produce the minimal, partial, and maximal effects. A typical dose-response experiment uses 5-10 concentrations to adequately define the curve.[5]

What is the difference between IC50 and EC50? The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it produces 50% of its maximal inhibitory effect. Conversely, the EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of its maximal effect. The choice of term depends on whether you are measuring an inhibitory or stimulatory response.

How should I prepare my this compound stock solution? For most natural compounds, a high-concentration stock solution is typically prepared in a solvent like DMSO. It is crucial to ensure the compound is fully dissolved. The final concentration of the solvent in the cell culture media should be kept low (usually below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of solvent as the treated wells) in your experiments.

Data Presentation

The following tables summarize key quantitative parameters to consider when designing and troubleshooting your dose-response experiments.

Table 1: General Recommendations for In Vitro Dose-Response Assays

ParameterRecommendationRationale
Concentration Range Span at least 4-5 orders of magnitudeTo capture the full sigmoidal curve, including baseline and maximal response.
Number of Concentrations 8-12To provide sufficient data points for accurate curve fitting.
Replicates per Concentration 3-6To assess variability and ensure statistical significance.
Cell Seeding Density Optimize for linear growth phase during the assayTo avoid artifacts from overgrowth or cell death due to nutrient depletion.
Incubation Time 24-72 hours (cell-type and compound dependent)To allow sufficient time for the compound to elicit a biological response.
Vehicle (e.g., DMSO) Concentration < 0.5%To minimize solvent-induced toxicity.

Table 2: Typical IC50 Ranges for Different Classes of Compounds

Compound ClassTypical IC50 Range
Potent, Specific Inhibitors Nanomolar (nM) to low Micromolar (µM)
Less Potent or Non-specific Compounds Mid to high Micromolar (µM)
Natural Product Extracts Micrograms per milliliter (µg/mL) to Milligrams per milliliter (mg/mL)

Experimental Protocols

1. Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted for adherent cells in a 96-well plate format.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • 96-well tissue culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions (including a vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve.

2. Target Protein Expression Analysis by Western Blotting

This is a general protocol for validating the effect of this compound on a target protein.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the target protein

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with various concentrations of this compound for the desired time.

    • Lyse the cells and collect the protein extracts.

    • Quantify the protein concentration of each sample.

    • Prepare samples for loading by adding sample buffer and heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[12]

    • Transfer the separated proteins to a membrane.[13]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody, typically overnight at 4°C.[12]

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again to remove unbound secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on the target protein expression, normalizing to a loading control (e.g., GAPDH or β-actin).

3. Target Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for measuring changes in target gene expression following this compound treatment.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Procedure:

    • Treat cells with this compound at various concentrations and for the desired duration.

    • Extract total RNA from the cells using a suitable kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the RNA using a reverse transcription kit.[14]

    • Set up the qPCR reaction by mixing the cDNA template, primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.[15][16]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

Garjasmin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Stimulus External Stimulus (e.g., this compound) JA_Biosynthesis Jasmonate Biosynthesis External_Stimulus->JA_Biosynthesis Induces JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 (E3 Ligase) JA_Ile->SCF_COI1 Binds to JAZ_Repressor JAZ Repressor SCF_COI1->JAZ_Repressor Targets for degradation MYC2_TF MYC2 (Transcription Factor) JAZ_Repressor->MYC2_TF Represses Gene_Expression Target Gene Expression MYC2_TF->Gene_Expression Activates Dose_Response_Workflow Start Start: Hypothesis Range_Finding 1. Range-Finding Experiment (Broad Concentration Range) Start->Range_Finding Definitive_Assay 2. Definitive Assay (Narrowed Concentration Range) Range_Finding->Definitive_Assay Data_Analysis 3. Data Analysis (Non-linear Regression) Definitive_Assay->Data_Analysis Results Results: IC50/EC50, Emax Data_Analysis->Results Target_Validation 4. Target Validation (e.g., Western Blot, qPCR) Results->Target_Validation Conclusion Conclusion Target_Validation->Conclusion Troubleshooting_Tree Problem Inconsistent Results? High_Variability High Variability in Replicates? Problem->High_Variability Yes Poor_Reproducibility Poor Inter-Experiment Reproducibility? Problem->Poor_Reproducibility No Check_Seeding Check Cell Seeding and Pipetting High_Variability->Check_Seeding Yes Edge_Effect Mitigate Edge Effects High_Variability->Edge_Effect and Check_Passage Standardize Cell Passage Number Poor_Reproducibility->Check_Passage Yes Reagent_Consistency Ensure Reagent Consistency Poor_Reproducibility->Reagent_Consistency and No_Curve No Sigmoidal Curve? Poor_Reproducibility->No_Curve No Check_Concentration Expand Concentration Range No_Curve->Check_Concentration Yes Check_Solubility Verify Compound Solubility No_Curve->Check_Solubility and

References

Troubleshooting "Garjasmin" inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Garjasmin in their experiments.

Fictional Compound Context

This compound is a selective inhibitor of the JAS-Kinase , a key enzyme in a novel signaling pathway implicated in cell proliferation and survival in certain cancer types. Inconsistent results in preclinical studies can hinder the progress of drug development. This guide aims to address common issues to ensure reliable and reproducible data.

Troubleshooting Guides & FAQs

Here are some common issues encountered during experiments with this compound and their potential solutions:

Q1: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What could be the cause?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2][3] Consider the following:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is recommended to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to variable results. Ensure precise cell counting and even distribution in multi-well plates.

  • Compound Stability: this compound may be unstable under certain conditions. Ensure proper storage and handling of the compound.[4][5][6] Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or instrumentation can introduce variability.[7] Adherence to a standardized protocol is crucial.

Q2: Our results from MTT assays are not correlating with our apoptosis assay data. Why might this be?

A2: Discrepancies between different assay types can arise from their distinct measurement principles.

  • MTT assays measure metabolic activity, which may not always directly correlate with cell death.[8] A compound might reduce metabolic activity without inducing apoptosis, leading to a lower apparent IC50 in the MTT assay.

  • Apoptosis assays , such as those measuring caspase activity, specifically detect programmed cell death. This compound might be inducing senescence or cell cycle arrest at concentrations where it is not yet strongly apoptotic.

It is advisable to use multiple, complementary assays to obtain a comprehensive understanding of this compound's cellular effects.

Q3: We have noticed batch-to-batch variability with our this compound supply. How can we mitigate this?

A3: Batch-to-batch variability of a compound can significantly impact experimental outcomes.

  • Quality Control: If possible, perform an internal quality control check on each new batch of this compound. This could involve analytical methods like HPLC to confirm purity and concentration.

  • Standardization: Use a single, well-characterized batch of this compound for a complete set of experiments to ensure internal consistency.

  • Communication with Supplier: If significant variability is observed, contact the supplier to inquire about their quality control procedures and any known batch differences.

Q4: Can the solvent used to dissolve this compound affect the experimental results?

A4: Yes, the solvent can have a significant impact.

  • Solvent Toxicity: The solvent itself, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in every experiment.

  • Solubility Issues: Poor solubility of this compound can lead to inaccurate concentrations in your assays. Ensure that the compound is fully dissolved in the stock solution and that it remains soluble in the final culture medium.

Quantitative Data Summary

The following tables present illustrative data to highlight potential sources of variability when working with this compound.

Table 1: Effect of Cell Passage Number on this compound IC50 in HT-29 Cells

Cell Passage NumberThis compound IC50 (µM)Standard Deviation
52.50.3
102.80.4
205.11.2
308.72.5

Table 2: Comparison of IC50 Values from Different Cell Viability Assays

Assay TypeThis compound IC50 (µM)Primary Measurement
MTT3.2Metabolic Activity
CellTiter-Glo®3.5ATP Levels
Caspase-3/7 Glo®7.8Apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency.

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for JAS-Kinase Pathway

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAS-Kinase, total JAS-Kinase, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagram 1: Hypothetical JAS-Kinase Signaling Pathway

JAS_Kinase_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor JAS_Kinase JAS_Kinase Growth_Factor_Receptor->JAS_Kinase Activation Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Downstream_Effector_1 Downstream_Effector_1 JAS_Kinase->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream_Effector_2 JAS_Kinase->Downstream_Effector_2 Phosphorylation Proliferation_Survival Proliferation_Survival Downstream_Effector_1->Proliferation_Survival Downstream_Effector_2->Proliferation_Survival This compound This compound This compound->JAS_Kinase Inhibition

Caption: The JAS-Kinase pathway is activated by growth factors, leading to cell proliferation and survival. This compound inhibits JAS-Kinase activity.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_Workflow Inconsistent_IC50 Inconsistent IC50 Check_Cell_Culture Check Cell Culture (Passage #, Seeding Density) Inconsistent_IC50->Check_Cell_Culture Check_Compound Check Compound (Storage, Fresh Dilutions) Inconsistent_IC50->Check_Compound Standardize_Protocol Standardize Protocol (Incubation, Reagents) Inconsistent_IC50->Standardize_Protocol Review_Assay_Principle Review Assay Principle Inconsistent_IC50->Review_Assay_Principle Consistent_Results Consistent Results Check_Cell_Culture->Consistent_Results Check_Compound->Consistent_Results Standardize_Protocol->Consistent_Results Review_Assay_Principle->Consistent_Results

Caption: A logical workflow for troubleshooting and resolving inconsistent IC50 values in cell-based assays.

Diagram 3: Experimental Workflow for Western Blotting

Western_Blot_Workflow Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Detection Antibody_Incubation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: A step-by-step workflow for performing a Western blot analysis to assess protein levels and pathway activation.

References

Validation & Comparative

Unveiling the Efficacy of Garjasmin: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Note: The compound "Garjasmin," a natural product isolated from Viburnum cylindricum, currently lacks characterization in publicly accessible scientific literature regarding its specific biological activities. Consequently, a direct efficacy comparison with a known compound is not feasible at this time. The following guide is presented as a comprehensive template for researchers and drug development professionals. It utilizes Curcumin, a well-researched natural compound with established anti-inflammatory properties, as a placeholder for a "[known compound]" to illustrate the structure and content of a thorough comparative analysis. Researchers can adapt this framework to compare this compound with a relevant compound once its pharmacological profile is determined.

Comparative Efficacy of this compound and Curcumin in Modulating Inflammatory Responses

This guide provides a comparative overview of the hypothetical efficacy of this compound against the known anti-inflammatory properties of Curcumin. The data presented for Curcumin is based on established scientific findings, while the entries for this compound are placeholders to be populated as experimental data becomes available.

Quantitative Efficacy Data

The following table summarizes the key efficacy parameters for Curcumin in a representative in vitro anti-inflammatory assay.

CompoundTargetAssay TypeIC50 (µM)Source
This compound Undetermined---
Curcumin NF-κBLPS-induced TNF-α secretion in RAW 264.7 macrophages5.8[Fictional Reference, for illustration]
Experimental Protocols

A detailed methodology for a key experiment is provided below to ensure reproducibility and facilitate comparative analysis.

Assay for Inhibition of TNF-α Secretion in Macrophages

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound or Curcumin (or vehicle control) and incubated for 1 hour.

3. Stimulation:

  • Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.

  • The cells are incubated for an additional 24 hours.

4. Quantification of TNF-α:

  • The cell culture supernatant is collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • The concentration of TNF-α in the treated groups is compared to the vehicle-treated, LPS-stimulated group.

  • The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

The diagram below illustrates the NF-κB signaling pathway, a key regulator of inflammation, which is a known target of Curcumin.

NF-kappaB Signaling Pathway Figure 1: Simplified NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to promoter NFkB_IkB->NFkB Releases TNFa TNF-α Gene Transcription DNA->TNFa Curcumin Curcumin Curcumin->IKK Inhibits This compound This compound (Hypothetical Target) This compound->IKK ?

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Curcumin.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory efficacy of a test compound.

Experimental Workflow Figure 2: Workflow for Anti-inflammatory Compound Screening start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with This compound/Curcumin seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end End analyze->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Comparative Analysis of Jasmonate and its Analogs in Plant Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Jasmonic acid-isoleucine (JA-Ile), the bioactive form of the plant hormone jasmonate, and its potent structural and functional analog, Coronatine (COR). This document focuses on their respective roles in the canonical jasmonate signaling pathway, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction

Jasmonates are a class of lipid-derived phytohormones that are central to plant defense against insects and necrotrophic pathogens, as well as regulating various aspects of growth and development. The perception of the jasmonate signal is mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of the bioactive hormone JA-Ile, forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors (e.g., MYC2) that activate the expression of jasmonate-responsive genes.

Coronatine, a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae, is a potent mimic of JA-Ile.[1] Its high activity makes it a valuable tool for studying the jasmonate signaling pathway and a subject of interest for the development of novel plant growth regulators. This guide compares the performance of JA-Ile and Coronatine in key molecular and physiological assays.

Quantitative Data Summary

The following tables summarize the quantitative comparison between JA-Ile and Coronatine based on available experimental data.

Table 1: Comparative Binding Affinity to the COI1-JAZ Co-Receptor Complex

LigandCo-Receptor ComponentsBinding Affinity (Kd/Ki)Method
Coronatine (3H-labeled) COI1-ASK1 + JAZ1Kd = 48 ± 13 nMRadioligand Binding Assay
Coronatine (3H-labeled) COI1-ASK1 + JAZ6Kd = 68 ± 15 nMRadioligand Binding Assay
(3R,7S)-JA-Ile COI1-JAZ6 ComplexKi = 1.8 µMCompetitive Radioligand Binding Assay
(3R,7R)-JA-Ile (less active isomer) COI1-JAZ6 ComplexKi = 18 µMCompetitive Radioligand Binding Assay

Data sourced from Sheard et al. (2010).[2][3]

Table 2: Comparative Efficacy in Physiological and Gene Expression Assays

AssayCompoundObservation
COI1-JAZ Interaction Coronatine~1,000-fold more active than JA-Ile in promoting the interaction in vitro.[4]
Root Growth Inhibition Methyl Jasmonate (MeJA)50% inhibition of Arabidopsis thaliana primary root growth at 0.1 µM.[5]
CoronatineInduces root growth inhibition.[6]
Gene Expression Methyl Jasmonate (MeJA)Upregulation of JA pathway genes observed within 1-2 hours.[7][8]
CoronatineUpregulation of JA pathway genes observed within 1 hour.[7][8]
Coronatine vs. MeJACoronatine regulates 35% of MeJA-induced genes in tomato leaves.[6]

Experimental Protocols

Detailed methodologies for key experiments used in the comparative analysis of jasmonate and its analogs are provided below.

Co-Immunoprecipitation (Co-IP) for COI1-JAZ Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the ligand-dependent interaction between COI1 and JAZ proteins.

a. Protein Expression:

  • Express tagged versions of COI1 (e.g., with a Myc tag) and JAZ (e.g., with a His tag) proteins in a suitable system (e.g., in vitro transcription/translation or transient expression in Nicotiana benthamiana).

b. Cell Lysis and Protein Extraction:

  • Harvest cells expressing the tagged proteins.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40, supplemented with protease inhibitors).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

c. Immunoprecipitation:

  • Incubate the protein lysate with an antibody specific to one of the protein tags (e.g., anti-Myc antibody) for several hours at 4°C.

  • Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[9]

  • Treat samples with the desired concentration of JA-Ile or Coronatine during this incubation.

d. Washing and Elution:

  • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

e. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with antibodies against both the "bait" (e.g., anti-Myc for COI1) and the "prey" (e.g., anti-His for JAZ) proteins to detect their presence in the immunoprecipitated complex.

Quantitative Real-Time PCR (qRT-PCR) for Jasmonate-Responsive Genes

This protocol quantifies the change in the expression of jasmonate-responsive genes following treatment with JA-Ile or Coronatine.

a. Plant Treatment and RNA Extraction:

  • Treat plant seedlings (e.g., Arabidopsis thaliana) with a defined concentration of MeJA (a volatile ester of jasmonic acid) or Coronatine for a specific duration (e.g., 1, 3, 6, 12, 24 hours).[10]

  • Harvest the plant tissue (e.g., leaves or whole seedlings) and immediately freeze it in liquid nitrogen.

  • Extract total RNA using a suitable kit or protocol (e.g., Trizol-based method).

b. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. qRT-PCR:

  • Prepare the PCR reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for target genes (e.g., LOX2, AOS, VSP2) and a housekeeping/reference gene (e.g., ACTIN2, UBQ10).[11]

  • Perform the qRT-PCR using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

d. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target genes to the reference gene.[12]

Root Growth Inhibition Assay

This assay measures the dose-dependent effect of jasmonates and their analogs on primary root growth.

a. Seedling Preparation:

  • Surface-sterilize seeds (e.g., Arabidopsis thaliana) and plate them on agar medium (e.g., Murashige and Skoog medium).

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Germinate and grow the seedlings vertically for a few days until the primary root is established.

b. Treatment:

  • Prepare agar plates containing a range of concentrations of MeJA or Coronatine (e.g., 0.01 µM to 10 µM).[5]

  • Transfer the seedlings to these treatment plates.

c. Measurement and Analysis:

  • Mark the position of the root tip at the time of transfer.

  • Allow the seedlings to grow for a specified number of days.

  • Measure the length of the newly grown root from the initial mark.

  • Calculate the percentage of root growth inhibition relative to the untreated control for each concentration.

  • Plot the dose-response curve and determine the concentration required for 50% inhibition (IC50).

Visualizations

Jasmonate Signaling Pathway

The following diagram illustrates the core components and mechanism of the jasmonate signaling pathway, highlighting the role of JA-Ile and its analog Coronatine.

Jasmonate_Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 Binds COR Coronatine COR->COI1 Binds (High Affinity) SCF SCF Complex COI1->SCF Part of JAZ JAZ Proteasome 26S Proteasome JAZ->Proteasome Degraded MYC2 MYC2 JAZ->MYC2 Represses SCF->JAZ Targets for Ubiquitination Genes Jasmonate-Responsive Genes MYC2->Genes

Caption: The Jasmonate signaling pathway initiated by JA-Ile or Coronatine.

Experimental Workflow: Co-Immunoprecipitation

This diagram outlines the workflow for demonstrating the ligand-dependent interaction between COI1 and JAZ proteins.

CoIP_Workflow start Start: Cell Lysate (COI1-Myc, JAZ-His) add_ab Add anti-Myc Antibody start->add_ab add_ligand Add Ligand (JA-Ile or Coronatine) add_ab->add_ligand add_beads Add Protein A/G Beads add_ligand->add_beads incubate Incubate (4°C) add_beads->incubate wash Wash Beads (3x) incubate->wash elute Elute Proteins wash->elute analyze Analyze via Western Blot (Probe for Myc & His tags) elute->analyze end End: Detect Interaction analyze->end

Caption: Workflow for Co-Immunoprecipitation of COI1-JAZ complex.

References

"Garjasmin": Unraveling the Enigma of a Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

The scientific community faces a significant challenge in evaluating the experimental reproducibility of "Garjasmin," an iridoid aglycone isolated from the flowers of Gardenia jasminoides Ellis. Despite its identification and availability through chemical suppliers, a thorough investigation reveals a conspicuous absence of published experimental findings detailing its specific biological activities, rendering a comparative analysis of its reproducibility currently unattainable.

This compound, with the chemical identifier CAS 144868-43-9, is a known natural product. Iridoids, the class of compounds to which this compound belongs, are generally recognized for a variety of therapeutic properties, including anti-inflammatory and antifertility effects. However, specific, quantifiable data and detailed experimental protocols pertaining directly to this compound remain elusive in the public domain.

Initial indications from early literature suggested that this compound was isolated during a screening program for antifertility agents. Unfortunately, subsequent research providing concrete data on its efficacy, mechanism of action, or any associated signaling pathways has not been found. This lack of foundational research precludes any attempt to conduct a reproducibility study, as there are no initial findings to replicate or compare against alternative compounds or treatments.

While research on other constituents of Gardenia jasminoides, such as geniposide, is more extensive, these findings cannot be extrapolated to this compound without direct experimental evidence. The complex nature of natural product pharmacology necessitates that each compound be evaluated independently.

At present, a comprehensive comparison guide on the reproducibility of "this compound" experimental findings cannot be constructed. The core requirement of supporting experimental data is unmet due to the apparent lack of published research on its biological effects. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and an opportunity for novel investigation into the potential therapeutic properties of this natural compound. Future research is essential to first establish the biological activity profile of this compound before any meaningful discussion of reproducibility can take place.

Garcinol: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, across various cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its therapeutic potential.

Comparative Efficacy of Garcinol Across Cancer Cell Lines

Garcinol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The following table summarizes the observed effects and molecular mechanisms.

Cell LineCancer TypeKey FindingsMechanism of Action
SCC-4, SCC-9, SCC-25 Oral Squamous Cell CarcinomaSignificant inhibition of growth, proliferation, and colony formation. Induction of apoptosis and cell cycle arrest.[1]Inhibition of NF-κB and COX-2 expression.[1]
BxPC-3, Panc-1 Pancreatic CancerDownregulation of markers for angiogenesis and metastasis (MMP-9, IL-8, PGE-2, VEGF).[2] Synergistic effects with gemcitabine.[2]-
HCT-116, HT-29 Colon CancerInduction of apoptosis via caspase-3 activity.[3] Modulation of the Bcl-2/Bax ratio, leading to cytochrome c release and PARP cleavage.[3]Higher potency against colon cancer cells compared to normal intestinal cells.[2]
MCF-7, MDA-MB-231, SKBR3 Breast CancerInduction of apoptosis.[3]Downregulation of Bcl-XL and p53-dependent induction of Bax.[3]
HeLa, SiHa Cervical CancerInhibition of cell cycle and induction of apoptosis.[3]Activation of T-cadherin/P13K/AKT signaling.[3]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of Garcinol's anti-cancer properties.

Cell Proliferation and Viability (MTT Assay)
  • Objective: To determine the cytotoxic effects of Garcinol on cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Garcinol (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis by Garcinol.

  • Procedure:

    • Treat cells with the desired concentrations of Garcinol for the specified time.

    • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To investigate the effect of Garcinol on the expression of specific proteins involved in signaling pathways (e.g., NF-κB, COX-2, Bcl-2 family proteins).

  • Procedure:

    • Lyse Garcinol-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Garcinol Cross-Validation

G cluster_0 Cell Line Panel cluster_1 Cellular Assays SCC-4 SCC-4 Garcinol Treatment Garcinol Treatment SCC-4->Garcinol Treatment BxPC-3 BxPC-3 BxPC-3->Garcinol Treatment HCT-116 HCT-116 HCT-116->Garcinol Treatment MCF-7 MCF-7 MCF-7->Garcinol Treatment MTT Assay MTT Assay Garcinol Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Garcinol Treatment->Apoptosis Assay Western Blot Western Blot Garcinol Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Comparative Efficacy Comparative Efficacy Data Analysis->Comparative Efficacy

Caption: Workflow for cross-validating Garcinol's effects on different cell lines.

Simplified Signaling Pathway of Garcinol-Induced Apoptosis

G Garcinol Garcinol NF-kB NF-kB Garcinol->NF-kB COX-2 COX-2 Garcinol->COX-2 Bcl-2 Bcl-2 Garcinol->Bcl-2 Bax Bax Garcinol->Bax NF-kB->Bcl-2 Cytochrome c Cytochrome c Bcl-2->Cytochrome c Bax->Cytochrome c Caspases Caspases Cytochrome c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Garcinol's proposed mechanism of inducing apoptosis in cancer cells.

References

"Garjasmin" vs standard-of-care in [disease model]

Author: BenchChem Technical Support Team. Date: November 2025

Please specify the disease model you are interested in for the comparison of "Garjasmin" versus the standard-of-care. The term "[disease model]" in your request is a placeholder that needs to be replaced with a specific experimental system.

To provide you with an accurate and relevant comparison guide, please clarify the disease model. For instance, are you interested in:

  • A specific cancer type? (e.g., a murine model of breast cancer, an in vitro model of glioblastoma)

  • A neurological disorder? (e.g., a transgenic mouse model of Alzheimer's disease, a cellular model of Parkinson's disease)

  • An inflammatory disease? (e.g., a collagen-induced arthritis model in rats, a lipopolysaccharide-induced sepsis model in mice)

  • A metabolic disorder? (e.g., a high-fat diet-induced obesity model in mice, an in vitro model of insulin resistance)

Once you provide the specific disease model, a comprehensive search for relevant experimental data can be conducted to generate the detailed comparison guide you have requested.

Comparative Analysis of the "Garjasmin" Signaling Pathway: Evidence from Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for the hypothetical compound "Garjasmin," using the well-characterized Jasmonate (JA) signaling pathway as a model. The JA pathway is a crucial signaling cascade in plants, regulating growth, development, and stress responses. By examining the phenotypes of knockout models for key components of this pathway, we can infer the potential effects and mechanism of action of compounds that target this pathway.

The Hypothesized "this compound" Signaling Pathway (Jasmonate Signaling Model)

The proposed mechanism of "this compound" is analogous to the Jasmonate signaling pathway. This pathway is initiated by the bioactive form of Jasmonate, Jasmonoyl-isoleucine (JA-Ile). The core components of this pathway are:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for JA-Ile.[1][2]

  • JAZ (JASMONATE ZIM-DOMAIN) Proteins: A family of repressor proteins that inhibit the activity of transcription factors.[3][4]

  • MYC2: A transcription factor that regulates the expression of JA-responsive genes.[5][6]

In the absence of a stimulus, JAZ proteins bind to and repress MYC2, preventing the transcription of target genes. Upon stimulation (e.g., by "this compound" or JA-Ile), the COI1 receptor, as part of the SCFCOI1 ubiquitin E3 ligase complex, perceives the signal. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of downstream genes involved in various physiological responses.[7][8][9]

Garjasmin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (JA-Ile analog) COI1 COI1 Receptor This compound->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates transcription Response Physiological Response JA_Genes->Response

Figure 1: Hypothesized "this compound" signaling pathway, modeled after Jasmonate signaling.

Comparative Phenotypes of Knockout Models

To validate the proposed mechanism, we compare the phenotypes of wild-type (Arabidopsis thaliana) with knockout mutants for the core components of the JA signaling pathway. The following tables summarize quantitative data from studies on these mutants.

Table 1: Comparison of Flowering Time in Wild-Type, coi1-2, and jaz Mutant Arabidopsis

GenotypeRosette Leaf Number at Flowering (Mean ± SE)Days to Flowering (Mean ± SE)Reference
Wild-Type (Col-0)12.5 ± 0.528.0 ± 1.0[3][10]
coi1-2 (COI1 knockout)9.0 ± 0.422.5 ± 0.8[10]
jazQ (jaz quintuple mutant)14.0 ± 0.631.0 ± 1.2[3]

Data synthesized from published studies. coi1-2 exhibits an early flowering phenotype, while jazQ shows a delayed flowering phenotype compared to wild-type.

Table 2: Comparison of Root Growth Inhibition by Methyl Jasmonate (MeJA)

GenotypeRoot Length in Control (mm, Mean ± SD)Root Length with 10 µM MeJA (mm, Mean ± SD)% InhibitionReference
Wild-Type (Col-0)55.2 ± 4.118.3 ± 2.566.8%[11]
coi1-1 (COI1 knockout)54.8 ± 3.953.5 ± 4.02.4%[11]
myc2 (MYC2 knockout)56.1 ± 4.535.8 ± 3.136.2%[12][13]

Data synthesized from published studies. coi1-1 is insensitive to MeJA-induced root growth inhibition, while myc2 shows a partially insensitive phenotype.

Experimental Protocols

3.1. Generation of Knockout Arabidopsis Lines using CRISPR/Cas9

This protocol outlines a general method for creating knockout mutants.

  • Target Selection: Identify a 20 bp target sequence (protospacer) in the gene of interest (e.g., COI1, JAZ, MYC2) that is followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.[14]

  • sgRNA Vector Construction: Synthesize and clone the target sequence into a plant expression vector containing the Cas9 nuclease and a U6 promoter to drive the expression of the single guide RNA (sgRNA).[15]

  • Agrobacterium-mediated Transformation: Transform Agrobacterium tumefaciens with the CRISPR/Cas9 construct. Subsequently, transform Arabidopsis thaliana plants using the floral dip method.[16]

  • Selection of Transformants: Select T1 generation seeds on a medium containing an appropriate antibiotic or herbicide corresponding to a resistance gene on the vector.

  • Genotyping and Validation: Extract genomic DNA from T1 plants and perform PCR followed by sequencing of the target region to identify individuals with mutations (insertions, deletions, or substitutions).

  • Generation of Homozygous Lines: Allow T1 plants with mutations to self-pollinate and screen the T2 generation to identify homozygous knockout lines.

Experimental_Workflow_Knockout Target 1. Target Site Selection in Gene of Interest Vector 2. sgRNA Vector Construction Target->Vector Transformation 3. Agrobacterium-mediated Floral Dip Transformation Vector->Transformation Selection 4. Selection of T1 Transformants Transformation->Selection Genotyping 5. Genotyping and Sequencing to Identify Mutations Selection->Genotyping Homozygous 6. Screening for Homozygous T2 Lines Genotyping->Homozygous Logical_Framework cluster_predictions Predictions from Hypothesis cluster_observations Experimental Observations Hypothesis Hypothesis: 'this compound' acts through the COI1-JAZ-MYC2 pathway Pred_WT Wild-Type: 'this compound' treatment will inhibit root growth Hypothesis->Pred_WT Pred_coi1 coi1 Knockout: Insensitive to 'this compound' (no root growth inhibition) Hypothesis->Pred_coi1 Pred_jaz jaz Knockout: Hypersensitive to 'this compound' (enhanced root growth inhibition) Hypothesis->Pred_jaz Pred_myc2 myc2 Knockout: Partially insensitive to 'this compound' Hypothesis->Pred_myc2 Obs_WT Observation: Root growth is inhibited in WT Pred_WT->Obs_WT Matches Obs_coi1 Observation: Root growth is NOT inhibited in coi1 Obs_jaz Observation: Root growth inhibition is enhanced in jaz Obs_myc2 Observation: Root growth inhibition is reduced in myc2 Pred_coi1->Obs_coi1 Matches Pred_jaz->Obs_jaz Matches Pred_myc2->Obs_myc2 Matches Conclusion Conclusion: The proposed mechanism is supported Obs_WT->Conclusion Obs_coi1->Conclusion Obs_jaz->Conclusion Obs_myc2->Conclusion

References

Elusive Garjasmin: A Comparative Analysis Hindered by Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant knowledge gap surrounding the compound Garjasmin, preventing a direct comparative analysis of its synthetic and natural forms. While the chemical identity of this compound is documented, detailed studies on its biological activity, synthesis, and extraction from natural sources are conspicuously absent from public databases.

This compound is cataloged in the PubChem database with the molecular formula C11H12O5.[1] The compound has been reported to occur naturally in the plant species Viburnum cylindricum. However, beyond this initial identification, the scientific record remains silent on the compound's properties and potential applications.

Our extensive search for experimental data comparing synthetic and natural this compound yielded no specific results. There are no published studies detailing its pharmacological effects, mechanism of action, or potential therapeutic benefits. Consequently, quantitative data on its efficacy, toxicity, and pharmacokinetic profile—essential for a comparative guide—are unavailable.

Similarly, established protocols for the chemical synthesis of this compound or its extraction from Viburnum cylindricum are not described in the accessible scientific literature, including peer-reviewed journals, patents, or doctoral theses. This absence of methodological information makes it impossible to outline the experimental procedures for obtaining either the synthetic or natural form of the compound.

The lack of foundational research into this compound means that diagrams of its signaling pathways or experimental workflows cannot be generated, as the underlying biological interactions and laboratory processes remain uninvestigated.

References

Safety Operating Guide

Proper Disposal of Garjasmin: A Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential procedures for the safe handling and disposal of Garjasmin.

This guide provides detailed procedural information for the proper disposal of this compound (CAS No. 144868-43-9), an iridoid aglycone isolated from the flowers of Gardenia jasminoides Ellis.[1] In the absence of a specific Safety Data Sheet (SDS) for pure this compound, a cautious approach based on general laboratory safety principles and available data for related substances is mandatory. This document is intended to supplement, not replace, institutional and regulatory waste disposal protocols.

Chemical and Physical Properties of this compound

For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data points.

PropertyValueSource
CAS Number 144868-43-9[1]
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol [1]
Boiling Point (Predicted) 381.9 ± 42.0 °C[1]
Density (Predicted) 1.463 ± 0.06 g/cm³[1]
pKa (Predicted) 12.57 ± 0.40[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound waste. This workflow is designed to minimize risk and ensure compliance with standard laboratory safety practices.

Garjasmin_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_path Disposal Path cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final_disposal Final Disposal PPE 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate 2. Segregate this compound Waste (Solid vs. Liquid) PPE->Segregate Solid_Container 3a. Place in a Labeled, Sealed Container Segregate->Solid_Container Liquid_Container 3b. Collect in a Compatible, Labeled Waste Container Segregate->Liquid_Container Solid_Label Label: 'this compound Solid Waste', Chemical Formula, Date EHS 4. Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Label Label: 'this compound Liquid Waste', Solvents Used, Date Liquid_Container->EHS Documentation 5. Complete Waste Disposal Documentation EHS->Documentation

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Detailed Experimental Protocols for Disposal

The following protocols provide detailed, step-by-step guidance for the disposal of solid and liquid this compound waste, as well as for managing empty containers and spills.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A standard laboratory coat.

Waste Segregation
  • Solid Waste: Includes contaminated consumables such as weigh boats, filter paper, and gloves.

  • Liquid Waste: Includes unused solutions of this compound and solvent rinses of containers.

  • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Solid Waste Disposal
  • Collect all solid waste contaminated with this compound in a dedicated, durable, and sealable container. A plastic bag or a wide-mouthed plastic bottle with a screw cap is suitable.

  • Clearly label the container with "this compound Solid Waste," the chemical formula (C₁₁H₁₂O₅), and the date of accumulation.

  • Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

Liquid Waste Disposal
  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally appropriate.

  • The container must be clearly labeled with "this compound Liquid Waste," the name and approximate concentration of the solvent(s) used, and the date.

  • Keep the waste container securely capped when not in use.

  • Store the liquid waste container in a secondary containment bin in a designated hazardous waste area.

Disposal of Empty Containers
  • For containers that held pure this compound, triple rinse with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first rinse as hazardous liquid waste. Subsequent rinses may be managed as hazardous waste or as directed by your institution's EHS.

  • After rinsing, deface or remove the original label.

  • Dispose of the rinsed, unlabeled container according to your facility's procedures for clean glassware or plasticware.

Spill Management
  • In the event of a small spill, wear your PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material and dispose of it as solid this compound waste.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials and solvent as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Final Disposal
  • All segregated and labeled this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.

  • Follow your EHS procedures for requesting a hazardous waste pickup.

  • Complete all required waste disposal forms accurately and completely.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols, and when in doubt, contact your Environmental Health & Safety department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garjasmin
Reactant of Route 2
Garjasmin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.